molecular formula C17H35NO5 B12383421 CM-10-18

CM-10-18

Cat. No.: B12383421
M. Wt: 333.5 g/mol
InChI Key: VLVMPUBHMJVGPH-QKPAOTATSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CM-10-18 is a useful research compound. Its molecular formula is C17H35NO5 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H35NO5

Molecular Weight

333.5 g/mol

IUPAC Name

(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1

InChI Key

VLVMPUBHMJVGPH-QKPAOTATSA-N

Isomeric SMILES

CCC(CC)(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O

Canonical SMILES

CCC(CC)(CCCCCCN1CC(C(C(C1CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to CM-10-18: A Selective ALDH1A Family Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CM-10-18, a potent and selective inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family of enzymes. This document details its chemical structure, biological activity, and the signaling pathways it modulates, with a focus on its potential as an anti-cancer agent.

Core Compound Details: this compound

This compound, also referred to as CM10, has been identified as a selective inhibitor of the ALDH1A family, which includes the isoforms ALDH1A1, ALDH1A2, and ALDH1A3. These enzymes play a crucial role in various physiological and pathological processes, including the biosynthesis of retinoic acid, detoxification of aldehydes, and the regulation of cancer stem cells.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, providing a foundation for its study and potential modification.

PropertyValue
IUPAC Name 2-(2-Propen-1-yl)-6-[[(1-propyl-1H-benzimidazol-2-yl)amino]methyl]phenol
Molecular Formula C20H23N3O[1]
Molecular Weight 321.42 g/mol [1][2]
CAS Number 692269-09-3[1][2]
SMILES CCCN1C(NCC2=C(O)C(CC=C)=CC=C2)=NC2=CC=CC=C12[3]
Appearance Not explicitly stated in the provided results.
Solubility Soluble in DMSO[1][2]

Biological Activity and Quantitative Data

This compound exhibits potent and selective inhibitory activity against the ALDH1A family, leading to significant anti-cancer effects, particularly in the context of ovarian cancer.

Inhibitory Potency

The inhibitory activity of this compound has been quantified against the three main ALDH1A isoforms, demonstrating a preference for ALDH1A3 and ALDH1A2.

Target IsoformIC50 (nM)
ALDH1A11700[1][4]
ALDH1A2740[1][4]
ALDH1A3640[1][4]
Anti-Cancer Effects

This compound has been shown to induce a specific form of programmed cell death known as necroptosis in cancer cells, particularly in cancer stem-like cells.

  • Induction of Necroptosis: this compound induces a necroptotic phenotype in ovarian cancer stem-like cells.[2][3]

  • Depletion of Cancer Stem Cells: The compound preferentially depletes CD133+ ovarian cancer stem cells in vitro.[2][3][4]

Signaling Pathways Modulated by this compound

The biological effects of this compound stem from its inhibition of ALDH1A, which in turn impacts several downstream signaling pathways critical for cancer cell survival and proliferation.

ALDH1A-Mediated Signaling

ALDH1A enzymes are involved in multiple signaling pathways. Their inhibition by this compound is expected to disrupt these pathways, contributing to its anti-cancer activity.

ALDH1A_Signaling cluster_upstream Upstream Regulators cluster_ALDH1A ALDH1A Activity cluster_downstream Downstream Pathways cluster_inhibitor Retinaldehyde Retinaldehyde ALDH1A1/2/3 ALDH1A1/2/3 Retinaldehyde->ALDH1A1/2/3 Substrate Retinoic_Acid Retinoic Acid (RA) ALDH1A1/2/3->Retinoic_Acid Catalyzes Wnt_Beta_Catenin Wnt/β-catenin Signaling ALDH1A1/2/3->Wnt_Beta_Catenin Influences Notch_Signaling Notch Signaling ALDH1A1/2/3->Notch_Signaling Influences NF_kappaB_Signaling NF-κB Signaling ALDH1A1/2/3->NF_kappaB_Signaling Influences RA_Signaling Retinoic Acid Signaling Retinoic_Acid->RA_Signaling Activates This compound This compound This compound->ALDH1A1/2/3 Inhibits

Caption: ALDH1A signaling pathways influenced by this compound.

Necroptosis Induction Pathway

A key mechanism of action for this compound is the induction of necroptosis. This programmed necrotic cell death pathway is typically activated when apoptosis is inhibited and involves a core signaling cascade.

Necroptosis_Pathway cluster_trigger Trigger cluster_core_machinery Core Necroptosis Machinery cluster_outcome Outcome ALDH1A_Inhibition ALDH1A Inhibition (by this compound) RIPK1 RIPK1 ALDH1A_Inhibition->RIPK1 Initiates cascade RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Phosphorylates Membrane_Pore Plasma Membrane Pore Formation pMLKL->Membrane_Pore Cell_Death Necroptotic Cell Death Membrane_Pore->Cell_Death

Caption: Simplified necroptosis signaling pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings related to this compound.

Synthesis of this compound
ALDH Activity Assay (Spectrophotometric)

This protocol provides a general method for measuring ALDH activity by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified ALDH1A enzyme

  • NAD+ solution

  • Propionaldehyde (substrate)

  • Assay Buffer (e.g., 25 mM BES, pH 7.5)

  • This compound (or other inhibitor) dissolved in DMSO

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the purified ALDH enzyme.

  • Add this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 2 minutes) at 25°C.

  • Initiate the reaction by adding the substrate, propionaldehyde.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

ALDEFLUOR™ Assay for Cellular ALDH Activity

This commercially available assay is widely used to identify and isolate cells with high ALDH activity using flow cytometry.

Materials:

  • ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent, DEAB control, and assay buffer)

  • Single-cell suspension of interest

  • Flow cytometer

Procedure:

  • Resuspend the cells in the ALDEFLUOR™ assay buffer.

  • To the "test" sample, add the activated ALDEFLUOR™ reagent.

  • To the "control" sample, add the ALDH inhibitor DEAB, followed by the activated ALDEFLUOR™ reagent.

  • Incubate both samples at 37°C for 30-60 minutes to allow for the conversion of the substrate to its fluorescent product.

  • After incubation, wash the cells with the assay buffer.

  • Analyze the cells using a flow cytometer, detecting the fluorescent signal in the appropriate channel (typically FITC).

  • The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the DEAB "control" sample.

Necroptosis Assessment in Ovarian Cancer Cells

Several methods can be employed to confirm the induction of necroptosis by this compound.

1. Lactate Dehydrogenase (LDH) Release Assay:

  • Culture ovarian cancer cells in a multi-well plate.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. An increase in LDH release indicates a loss of plasma membrane integrity, a hallmark of necrosis.

2. Propidium Iodide (PI) Staining and Flow Cytometry:

  • Treat ovarian cancer cells with this compound.

  • Harvest the cells and stain them with PI, a fluorescent dye that enters cells with compromised plasma membranes.

  • Analyze the cells by flow cytometry. An increase in the PI-positive cell population indicates an increase in necrotic cell death.

3. Western Blotting for Necroptosis Markers:

  • Treat ovarian cancer cells with this compound.

  • Lyse the cells and perform Western blot analysis to detect key proteins in the necroptosis pathway.

  • Probe for the phosphorylation of MLKL (pMLKL) and the levels of RIPK1 and RIPK3 to confirm the activation of the necrosome.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of the ALDH1A enzyme family in cancer biology. Its ability to selectively inhibit these enzymes and induce necroptosis in cancer stem-like cells highlights a promising therapeutic strategy. Future research should focus on elucidating the precise molecular link between ALDH1A inhibition and the initiation of the necroptotic cascade. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of this compound as a potential anti-cancer therapeutic. The development of a detailed and reproducible synthesis protocol would also be highly beneficial for the research community.

References

In-Depth Technical Guide to the Iminosugar Antiviral Compound CM-10-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-10-18 is a synthetic iminosugar derivative of deoxynojirimycin (DNJ) that has demonstrated significant potential as a broad-spectrum antiviral agent. By competitively inhibiting host endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses. This mechanism of action leads to a reduction in the secretion of infectious viral particles. Research has highlighted its efficacy against several hemorrhagic fever viruses, including Dengue, Marburg, and Ebola. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Rationale

This compound was developed as part of a structure-activity relationship (SAR) study aimed at improving the antiviral potency of N-alkylated deoxynojirimycin (DNJ) derivatives. The foundational discovery was that inhibiting host ER α-glucosidases can be an effective antiviral strategy. These enzymes are crucial for the calnexin-calreticulin cycle, a major glycoprotein folding pathway in the ER. Many enveloped viruses, due to their reliance on host cellular machinery for replication, are particularly vulnerable to the disruption of this pathway.

The parent compound, deoxynojirimycin (DNJ), is a naturally occurring iminosugar that mimics the transition state of glucose during glycosidic bond cleavage. Alkylation of the nitrogen atom in the DNJ ring was found to enhance the inhibitory activity against α-glucosidases and improve the pharmacokinetic profile. This compound emerged from the systematic exploration of various N-alkyl substituents on the DNJ scaffold. Specifically, it is an oxygenated N-alkyl DNJ derivative, identified as N-(9'-adamantan-1-yl-nonyl)-deoxynojirimycin.

Synthesis of this compound

The synthesis of this compound involves the N-alkylation of the parent iminosugar, 1-deoxynojirimycin. The general synthetic approach is a reductive amination reaction between 1-deoxynojirimycin and a suitable aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • 9-Adamantan-1-yl-nonanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-deoxynojirimycin (1.0 equivalent) in a mixture of dichloromethane and methanol, add 9-adamantan-1-yl-nonanal (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action

This compound exerts its antiviral activity by targeting host cellular enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II. This host-directed mechanism is a key advantage, as it presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

CM-10-18_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_inhibition Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glycoprotein_Glc3Man9GlcNAc2 Glycoprotein_Glc3Man9GlcNAc2 Nascent Viral Glycoprotein->Glycoprotein_Glc3Man9GlcNAc2 N-linked glycosylation Glycoprotein_Glc1Man9GlcNAc2 Glycoprotein_Glc1Man9GlcNAc2 Glycoprotein_Glc3Man9GlcNAc2->Glycoprotein_Glc1Man9GlcNAc2 α-Glucosidase I Misfolded Glycoprotein Misfolded Glycoprotein Glycoprotein_Glc3Man9GlcNAc2->Misfolded Glycoprotein Accumulation Glycoprotein_Man9GlcNAc2 Glycoprotein_Man9GlcNAc2 Glycoprotein_Glc1Man9GlcNAc2->Glycoprotein_Man9GlcNAc2 α-Glucosidase II Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glycoprotein_Man9GlcNAc2->Calnexin/Calreticulin Cycle Enters Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein This compound This compound This compound->Glycoprotein_Glc3Man9GlcNAc2 Inhibits α-Glucosidase I This compound->Glycoprotein_Glc1Man9GlcNAc2 Inhibits α-Glucosidase II Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly Release of Infectious Virions Release of Infectious Virions Virion Assembly->Release of Infectious Virions ER-Associated Degradation ER-Associated Degradation Misfolded Glycoprotein->ER-Associated Degradation Reduced Virion Assembly Reduced Virion Assembly Misfolded Glycoprotein->Reduced Virion Assembly Reduced Release of Infectious Virions Reduced Release of Infectious Virions Reduced Virion Assembly->Reduced Release of Infectious Virions

Mechanism of action of this compound.

Biological Activity and Quantitative Data

This compound and its derivatives have been evaluated for their in vitro antiviral activity against a range of hemorrhagic fever viruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound and Derivatives

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Dengue virus (DENV-2)BHK6.5>500>77
IHVR-11029 Dengue virus (DENV-2)Huh-70.75>50>67
Marburg virusHuh-70.2>50>250
Ebola virusHuh-70.3>50>167
Lassa virusHuh-71.2>50>42
Rift Valley Fever virusHuh-73.3>50>15
IHVR-17028 Dengue virus (DENV-2)Huh-70.5>50>100
Marburg virusHuh-70.1>50>500
Ebola virusHuh-70.2>50>250
Lassa virusHuh-70.8>50>63
Rift Valley Fever virusHuh-72.5>50>20
IHVR-19029 Dengue virus (DENV-2)Huh-70.3>50>167
Marburg virusHuh-70.1>50>500
Ebola virusHuh-70.1>50>500
Lassa virusHuh-70.6>50>83
Rift Valley Fever virusHuh-71.8>50>28

Table 2: In Vitro ER α-Glucosidase Inhibition

CompoundEnzyme Inhibition (IC₅₀, µM)
α-Glucosidase I
This compound 0.54
IHVR-11029 0.09
IHVR-17028 0.04
IHVR-19029 0.02

Experimental Protocols for Biological Assays

Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)

PRNT_Workflow Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Incubate Virus with Compound Incubate Virus with Compound Prepare Compound Dilutions->Incubate Virus with Compound Prepare Virus Inoculum Prepare Virus Inoculum Prepare Virus Inoculum->Incubate Virus with Compound Infect Cells Infect Cells Incubate Virus with Compound->Infect Cells Overlay with Semi-Solid Medium Overlay with Semi-Solid Medium Infect Cells->Overlay with Semi-Solid Medium Incubate Incubate Overlay with Semi-Solid Medium->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50

In-Depth Technical Guide to CM-10-18: A Promising α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-10-18 is a synthetic iminosugar derivative that has garnered significant interest in the scientific community for its potent antiviral and potential therapeutic properties. Structurally, it is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental data to support further research and development.

Chemical and Physical Properties

This compound, also known by its chemical name N-(9-methoxynonyl)-1-deoxynojirimycin, is a small molecule with the following key identifiers and properties:

PropertyValue
Chemical Formula C₁₇H₃₅NO₅[1]
Molecular Weight 333.47 g/mol [1]
CAS Number 1159614-57-9[1]
Appearance Not explicitly reported, likely a solid at room temperature.
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
Solubility While specific quantitative data for this compound is not available, N-alkylated deoxynojirimycin derivatives are generally known to be water-soluble.[2] The N-alkylation can influence the lipophilicity, which may affect solubility in various solvents.
pKa Not explicitly reported. For comparison, the pKa values for N-nonyl-DNJ and N-butyl-DNJ are reported to be 6.7 and 7.1, respectively.

Mechanism of Action: Inhibition of α-Glucosidases

This compound exerts its biological effects primarily through the competitive inhibition of host cellular α-glucosidases I and II.[1][3] These enzymes are located in the endoplasmic reticulum (ER) and play a crucial role in the processing of N-linked glycans on newly synthesized glycoproteins.

Signaling Pathway of α-Glucosidase Inhibition by this compound:

alpha_glucosidase_inhibition Mechanism of this compound Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein alpha_Glucosidase_I alpha_Glucosidase_I Nascent Viral Glycoprotein->alpha_Glucosidase_I Cleavage of terminal glucose alpha_Glucosidase_II alpha_Glucosidase_II alpha_Glucosidase_I->alpha_Glucosidase_II Cleavage of subsequent glucoses Calnexin/Calreticulin Calnexin/Calreticulin alpha_Glucosidase_II->Calnexin/Calreticulin Enters folding cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin->Properly Folded Glycoprotein Correct folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin->Misfolded Glycoprotein Incorrect folding Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD This compound This compound This compound->alpha_Glucosidase_I Inhibition This compound->alpha_Glucosidase_II Inhibition

Caption: Inhibition of α-glucosidases by this compound disrupts viral glycoprotein folding.

By inhibiting these enzymes, this compound prevents the trimming of glucose residues from the N-linked glycans of viral envelope glycoproteins. This disruption of glycan processing leads to misfolded glycoproteins, which are then targeted for degradation by the cell's quality control machinery (ER-associated degradation, or ERAD). Consequently, the assembly and release of new, infectious viral particles are significantly reduced. This host-targeted antiviral strategy makes the development of viral resistance less likely.

Experimental Data

In Vitro Activity

This compound has demonstrated significant in vitro activity against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).

VirusCell LineAssayIC₅₀ / EC₅₀Reference
Dengue Virus (DENV)BHKVirus Yield Reduction6.5 µMNot explicitly cited
Bovine Viral Diarrhea Virus (BVDV)MDBKVirus Yield Reduction-[1]
Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives:

The synthesis of this compound and similar N-alkylated deoxynojirimycin derivatives is typically achieved through reductive amination. While a specific, detailed protocol for this compound is not publicly available in the reviewed literature, a general procedure can be outlined based on the synthesis of analogous compounds.

Workflow for the Synthesis of N-Alkylated DNJ Derivatives:

Synthesis_Workflow General Synthesis of N-Alkylated DNJ Derivatives 1-Deoxynojirimycin (DNJ) 1-Deoxynojirimycin (DNJ) Reaction_Mixture Reaction in a suitable solvent (e.g., Methanol) 1-Deoxynojirimycin (DNJ)->Reaction_Mixture Aldehyde (R-CHO) Aldehyde (e.g., 9-methoxynonanal) Aldehyde (R-CHO)->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reaction_Mixture->Reducing_Agent Addition Purification Purification (e.g., Column Chromatography) Reducing_Agent->Purification After reaction completion N-Alkylated_DNJ N-Alkylated DNJ Derivative (e.g., this compound) Purification->N-Alkylated_DNJ Characterization Characterization (NMR, Mass Spectrometry) N-Alkylated_DNJ->Characterization

Caption: General workflow for synthesizing N-alkylated DNJ derivatives like this compound.

Protocol Outline:

  • Reaction Setup: 1-Deoxynojirimycin (DNJ) and the corresponding aldehyde (in this case, 9-methoxynonanal) are dissolved in a suitable solvent, such as methanol.

  • Reductive Amination: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. The reaction proceeds at room temperature for a specified period.

  • Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified using standard techniques like column chromatography to isolate the desired N-alkylated DNJ derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the presence of the DNJ core and the attached N-alkyl chain, and to verify the regiochemistry of the alkylation.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

This compound is a promising α-glucosidase inhibitor with demonstrated antiviral activity. Its well-defined chemical structure and mechanism of action make it an attractive candidate for further investigation in the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and a basis for future research endeavors. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.

References

In-Depth Technical Guide: Preliminary Studies on the Mechanism of Action of CM-10-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CM-10-18 is a promising iminosugar-based antiviral compound that exhibits potent activity against a range of enveloped viruses, including Dengue virus. Preliminary studies have elucidated its primary mechanism of action, which centers on the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the viral life cycle, leading to a significant reduction in the secretion of infectious virions. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

This compound, an analog of the natural iminosugar 1-deoxynojirimycin (DNJ), functions as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These host enzymes are essential for the initial steps of N-linked glycoprotein processing within the calnexin cycle.

Normally, after the transfer of a glucose-trimmed oligosaccharide to a nascent viral polypeptide, α-glucosidase I and II sequentially remove the three terminal glucose residues. This deglucosylation allows the viral glycoprotein to interact with the ER chaperones calnexin and calreticulin, which facilitate its correct folding.

By inhibiting these α-glucosidases, this compound prevents the removal of glucose residues from the viral glycoproteins. This results in misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation through the ER-associated degradation (ERAD) pathway. The consequence is a marked reduction in the assembly and secretion of new, infectious viral particles.[1][3]

Signaling Pathway Diagram

G cluster_ER Endoplasmic Reticulum NascentViralGlycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycan (Glc3Man9GlcNAc2) NascentViralGlycoprotein->Glc3Man9GlcNAc2 Glycosylation AlphaGlucosidaseI α-Glucosidase I Glc3Man9GlcNAc2->AlphaGlucosidaseI interacts with Glc1Man9GlcNAc2 Glycan (Glc1Man9GlcNAc2) AlphaGlucosidaseII α-Glucosidase II Glc1Man9GlcNAc2->AlphaGlucosidaseII interacts with Man9GlcNAc2 Glycan (Man9GlcNAc2) Calnexin Calnexin/ Calreticulin Man9GlcNAc2->Calnexin binds to CorrectlyFolded Correctly Folded Glycoprotein Calnexin->CorrectlyFolded facilitates folding ViralAssembly Viral Assembly and Secretion CorrectlyFolded->ViralAssembly MisfoldedGlycoprotein Misfolded Glycoprotein ERAD ER-Associated Degradation (ERAD) MisfoldedGlycoprotein->ERAD AlphaGlucosidaseI->Glc1Man9GlcNAc2 removes 2 glucose AlphaGlucosidaseI->MisfoldedGlycoprotein AlphaGlucosidaseII->Man9GlcNAc2 removes final glucose AlphaGlucosidaseII->MisfoldedGlycoprotein CM1018 This compound CM1018->AlphaGlucosidaseI inhibits CM1018->AlphaGlucosidaseII inhibits

Caption: Mechanism of this compound action via inhibition of ER α-glucosidases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Parameter Value Assay System Reference
α-Glucosidase II EC50 1.6 µMA549 cells[1][3]
Antiviral EC50 (Dengue Virus) 1.1 µMA549 cells[1][3]
α-Glucosidase I EC50 0.46 µMA549 cells[3]

Table 1: In Vitro Efficacy of this compound

Animal Model Virus Dosage Effect Reference
AG129 MiceDengue Virus (D2S10)75 or 150 mg/kg (oral, twice daily)Significantly increased survival rate.[4]
AG129 MiceDengue Virus (D2Y98P-rc)3, 10, 25, or 75 mg/kg (oral, twice daily)Delayed disease progression and partially protected against mortality.[4]
MiceDengue VirusSub-effective dose with RibavirinSignificantly enhanced antiviral activity and reduced viremia.[2]

Table 2: In Vivo Efficacy of this compound

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preliminary assessment of this compound.

α-Glucosidase Inhibition Assay (Cell-Based)

This assay quantifies the inhibition of ER α-glucosidases within a cellular context.

Protocol:

  • Cell Culture: Human lung adenocarcinoma cells (A549) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24-48 hours).

  • Metabolite Extraction: Cellular metabolites, including free oligosaccharides (FOS), are extracted.

  • FOS Analysis: The extracted FOS are labeled with a fluorescent tag and analyzed by high-performance liquid chromatography (HPLC).

  • Data Analysis: The accumulation of specific glucosylated FOS species (e.g., Glc1Man4GlcNAc1) serves as a marker for α-glucosidase inhibition. The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit viral replication.

Protocol:

  • Cell Seeding: A monolayer of susceptible cells (e.g., A549 for Dengue virus) is prepared in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: After removing the viral inoculum, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in treated wells is compared to that in untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

In Vivo Efficacy Study (Dengue Virus Mouse Model)

This protocol assesses the therapeutic potential of this compound in a living organism.

Protocol:

  • Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Dengue virus infection, are used.

  • Viral Challenge: Mice are infected with a lethal dose of Dengue virus (e.g., D2S10 or D2Y98P-rc strains) via intravenous or intraperitoneal injection.

  • Compound Administration: this compound is administered orally at various dosages and schedules (e.g., twice daily for a set number of days post-infection).

  • Monitoring: The mice are monitored daily for signs of disease (e.g., weight loss, morbidity) and survival.

  • Viremia Measurement: Blood samples can be collected at different time points to quantify the viral load using methods like quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Survival curves are analyzed using statistical methods (e.g., log-rank test) to determine the significance of the protective effect. Viremia levels are compared between treated and control groups.

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis A1 α-Glucosidase Inhibition Assay A2 Antiviral Activity (Plaque Reduction) A1->A2 Correlates with C1 Calculate EC50 (Inhibition & Antiviral) A1->C1 B1 Dengue Virus Mouse Model A2->B1 Informs A2->C1 A3 Cytotoxicity Assay (e.g., MTT) A3->B1 Informs Dosing C2 Calculate CC50 (Cytotoxicity) A3->C2 B2 Compound Administration B3 Monitor Survival & Viremia C4 Analyze Survival Curves & Viremia Reduction B3->C4 C3 Determine Selectivity Index (CC50/EC50) C1->C3 C2->C3

Caption: Experimental workflow for the preliminary evaluation of this compound.

Conclusion and Future Directions

The preliminary studies on this compound strongly indicate that its antiviral activity stems from the inhibition of host ER α-glucosidases, leading to the disruption of viral glycoprotein processing and a subsequent reduction in the production of infectious virions. The quantitative data from both in vitro and in vivo models demonstrate its potential as a broad-spectrum antiviral agent.

Future research should focus on:

  • Broad-Spectrum Activity: Expanding the evaluation of this compound against a wider range of hemorrhagic fever viruses, such as Ebola and Marburg viruses, for which preliminary data on related iminosugars exist.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound chemical structure to enhance its potency, selectivity, and pharmacokinetic properties.

  • Resistance Studies: Investigating the potential for viruses to develop resistance to this host-targeted antiviral strategy.

  • Combination Therapies: Exploring the synergistic effects of this compound with other antiviral agents that have different mechanisms of action.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the mechanism of action of this compound and to guide further preclinical and clinical development of this promising antiviral candidate.

References

The Discovery of CM-10-18: A Promising Iminosugar with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro and In Vivo Discovery of the α-Glucosidase Inhibitor CM-10-18

Introduction

This compound is a novel iminosugar that has emerged as a promising broad-spectrum antiviral agent, demonstrating activity against a range of hemorrhagic fever viruses. As a host-targeted antiviral, this compound inhibits the host cellular α-glucosidases I and II, enzymes crucial for the proper folding of viral envelope glycoproteins. This disruption of the host's cellular machinery leads to the production of non-infectious viral particles and a reduction in viral load. This technical guide provides a comprehensive overview of the in vitro and in vivo discovery of this compound, detailing its mechanism of action, antiviral efficacy, and the experimental protocols utilized in its initial characterization.

Mechanism of Action: Inhibition of the Calnexin Cycle

The antiviral activity of this compound is rooted in its ability to inhibit the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes play a critical role in the calnexin cycle, a quality control pathway for the folding of N-linked glycoproteins. Viral envelope glycoproteins, which are essential for viral entry into host cells, are processed through this pathway.

By inhibiting α-glucosidases, this compound prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This disruption prevents the proper interaction of these glycoproteins with the ER chaperones calnexin and calreticulin, leading to misfolding and subsequent degradation of the viral proteins. Ultimately, this results in a significant reduction in the secretion of infectious virions.

Calnexin_Cycle_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂ Glucosidase_I->Glc1Man9GlcNAc2 Glucose Trimming Glucosidase_II α-Glucosidase II Glc1Man9GlcNAc2->Glucosidase_II Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein Glucosidase_II->Monoglucosylated_Glycoprotein Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Binding Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Folded_Glycoprotein Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Misfolding Viral_Assembly Virion Assembly and Secretion Folded_Glycoprotein->Viral_Assembly Degradation ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->Degradation CM1018 This compound CM1018->Glucosidase_I CM1018->Glucosidase_II

Caption: Inhibition of the Calnexin Cycle by this compound.

In Vitro Discovery and Antiviral Activity

The initial discovery and characterization of this compound's antiviral properties were conducted through a series of in vitro assays. A key structural modification in the design of this compound was the opening of a terminal ring structure in the nitrogen-linked alkyl side chain of a deoxynojirimycin (DNJ) scaffold.[1] This modification aimed to improve the compound's antiviral efficacy while maintaining low cytotoxicity.

Quantitative Data

The in vitro antiviral activity of this compound was evaluated against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for human flaviviruses like Dengue virus. The following table summarizes the key quantitative data from these studies.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound Not explicitly stated, but demonstrated activity in yield reduction assays> 500Not explicitly calculated
OSL-95II (comparator)Similar to NNDNJ> 500Not explicitly calculated
NNDNJ (comparator)Potent~100Not explicitly calculated

Note: Specific EC₅₀ values for this compound were not available in the reviewed literature, but its activity was demonstrated to be comparable to or an improvement over previous compounds in yield reduction assays.[1]

In Vivo Efficacy

Preliminary in vivo studies have provided evidence for the antiviral efficacy of this compound in a mouse model of Dengue virus infection. These studies are crucial for assessing the translational potential of the compound from in vitro findings to a living organism.

Quantitative Data

The following table summarizes the available in vivo efficacy data for this compound.

Animal ModelVirusTreatment RegimenKey Finding
Not specifiedDengue Virus75 mg/kg orally, twice daily for 3 days post-infection1.9-fold reduction in viremia at day 3 post-infection[2]

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro and in vivo studies for the discovery and characterization of this compound and similar iminosugar compounds.

In Vitro Antiviral Assay: Yield Reduction Assay

This assay is used to determine the effect of a compound on the amount of infectious virus produced by infected cells.

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells for BVDV) is cultured in appropriate media and seeded into multi-well plates.

  • Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are washed. Media containing various concentrations of the test compound (e.g., this compound) is then added to the wells.

  • Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for viral replication and progeny virus production.

  • Virus Quantification: The culture supernatants are harvested, and the amount of infectious virus is quantified using a plaque assay or other titration method.

  • Data Analysis: The viral yield in treated samples is compared to that of untreated controls to determine the percentage of inhibition and calculate the EC₅₀ value.

In Vitro Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to the host cells.

  • Cell Culture: Host cells are seeded in multi-well plates as for the antiviral assay.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls, and the 50% cytotoxic concentration (CC₅₀) is determined.

In Vivo Efficacy Study: Dengue Virus Mouse Model

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral candidates.

  • Animal Model: An appropriate mouse model is used, such as AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Dengue virus infection.[3][4][5]

  • Infection: Mice are infected with a lethal dose of a mouse-adapted Dengue virus strain via a relevant route of administration (e.g., intraperitoneal injection).

  • Compound Administration: The test compound (this compound) is administered to the mice, typically orally or via injection, at various doses and schedules (e.g., twice daily for a set number of days).

  • Monitoring: The animals are monitored daily for clinical signs of disease, weight loss, and survival.

  • Viremia and Viral Load Determination: Blood samples are collected at specific time points to measure the level of viremia (infectious virus in the blood) by plaque assay. At the end of the study, or upon euthanasia, organs (e.g., liver, spleen, brain) are harvested to determine the viral load.

  • Data Analysis: Survival curves are generated, and statistical analysis is performed to compare the survival rates of treated and untreated groups. Viral titers in the blood and organs are also compared to assess the compound's ability to control viral replication.

Antiviral Drug Discovery and Development Workflow

The discovery of this compound follows a typical workflow for antiviral drug development. This process begins with the identification of a promising target and the screening or rational design of compounds, followed by extensive preclinical in vitro and in vivo testing before consideration for clinical trials.

Antiviral_Discovery_Workflow Target_ID Target Identification (e.g., Host α-Glucosidases) Lead_Discovery Lead Discovery & Optimization (e.g., Design of this compound) Target_ID->Lead_Discovery In_Vitro_Screening In Vitro Screening Lead_Discovery->In_Vitro_Screening Antiviral_Assay Antiviral Activity (EC₅₀) In_Vitro_Screening->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity (CC₅₀) In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Studies In Vivo Animal Studies Antiviral_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies Efficacy Efficacy (Survival, Viral Load) In_Vivo_Studies->Efficacy PK_Tox Pharmacokinetics & Toxicology In_Vivo_Studies->PK_Tox Clinical_Trials Clinical Trials (Phase I, II, III) Efficacy->Clinical_Trials PK_Tox->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: General Workflow for Antiviral Drug Discovery.

Conclusion

This compound represents a promising development in the field of host-targeted antiviral therapies. Its mechanism of action, involving the inhibition of host α-glucosidases, offers the potential for broad-spectrum activity against a variety of enveloped viruses and a higher barrier to the development of viral resistance. The initial in vitro and in vivo data demonstrate its potential as a therapeutic candidate for hemorrhagic fever viruses. Further comprehensive preclinical studies, including detailed pharmacokinetic and toxicology profiling, as well as efficacy studies in robust animal models for Ebola and Marburg viruses, are warranted to fully elucidate its therapeutic potential and advance its development toward clinical applications.

References

In-Depth Technical Guide on the Physicochemical Properties of CM-10-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the available solubility and stability data for CM-10-18 and structurally related compounds. As this compound is a research compound, publicly available data is limited. The information herein is intended for research and development purposes only and should not be used for clinical applications.

Introduction

This compound is a novel N-alkylated deoxynojirimycin (DNJ) derivative identified as a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidases I and II. With the chemical formula C₁₇H₃₅NO₅ and a molecular weight of 333.47 g/mol , it has demonstrated significant in vitro and in vivo antiviral activity, particularly against the dengue virus. Understanding the solubility and stability of this compound is critical for its advancement as a potential therapeutic agent, influencing formulation development, pharmacokinetic studies, and ultimately, its clinical efficacy and safety.

This guide provides a compilation of available data on the physicochemical properties of this compound and its structural analogs, along with detailed experimental protocols for the determination of solubility and stability.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, studies on its class of compounds, N-alkylated deoxynojirimycin derivatives, indicate favorable aqueous solubility. To provide a reasonable estimation for researchers, the following tables summarize the solubility data of two structurally related and clinically relevant DNJ derivatives: Miglustat (N-butyl-deoxynojirimycin) and Miglitol (N-hydroxyethyl-deoxynojirimycin).

Table 1: Solubility of Miglustat (N-butyl-deoxynojirimycin)
SolventSolubilityTemperature (°C)Citation(s)
Water>1000 mg/mLNot Specified[1][2]
Water9.80-10.20 mg/mLNot Specified
Water10 mg/mLNot Specified[3][4]
DMSO~10 mg/mLNot Specified[5]
DMSO65 mg/mLNot Specified[6]
PBS (pH 7.2)1 mg/mLNot Specified[7]
Table 2: Solubility of Miglitol (N-hydroxyethyl-deoxynojirimycin)
SolventSolubilityTemperature (°C)Citation(s)
WaterSolubleNot Specified[8]
Waterup to 60 mg/mLNot Specified[9][10]
pH 1.2 Buffer0.421% (w/v)Not Specified[11]
pH 6.8 Buffer0.735% (w/v)Not Specified[11]
pH 7.4 Buffer0.659% (w/v)Not Specified[11]
DMSOup to 50 mg/mL (with warming)Not Specified[9][10]
DMSO~3 mg/mLNot Specified[12]
PBS (pH 7.2)~10 mg/mLNot Specified[12]

Stability Profile

Detailed stability data for this compound is not currently available in the public domain. However, general information on the stability of deoxynojirimycin and its derivatives can provide some insights. 1-Deoxynojirimycin is known to be chemically more stable than its parent compound, nojirimycin, due to the absence of a hydroxyl group at the C1 position[13].

For the approved drug Miglitol, the solid crystalline form is stable for at least four years when stored at -20°C[12]. Aqueous solutions of Miglitol are not recommended for storage for more than one day, suggesting potential for degradation in solution[12]. Stock solutions of Miglitol in DMSO or distilled water may be stored at -20°C for up to one month[9]. Miglustat hydrochloride stock solutions are recommended to be stored at -80°C for 6 months or -20°C for 1 month under a nitrogen atmosphere[6].

To comprehensively assess the stability of this compound, a series of forced degradation studies should be conducted as outlined in the experimental protocols section.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of research compounds like this compound.

Solubility Determination

The following diagram illustrates a general workflow for determining the kinetic and thermodynamic solubility of a compound.

G cluster_kinetic Kinetic Solubility (Shake-Flask Method) cluster_thermodynamic Thermodynamic Solubility (Equilibrium Method) k1 Prepare stock solution in DMSO k2 Add stock to aqueous buffer (e.g., PBS) k1->k2 k3 Shake for 1-2 hours at room temperature k2->k3 k4 Filter to remove precipitate k3->k4 k5 Analyze supernatant (e.g., HPLC-UV) k4->k5 t1 Add excess solid compound to buffer t2 Equilibrate for 24-48 hours with agitation t1->t2 t3 Centrifuge to pellet undissolved solid t2->t3 t4 Filter the supernatant t3->t4 t5 Quantify concentration in supernatant t4->t5

Caption: Workflow for Solubility Determination.

4.1.1. Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer upon addition from a concentrated organic stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm)

  • 96-well collection plates

  • Automated liquid handler (optional)

  • Plate shaker

  • HPLC-UV or LC-MS/MS system

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In triplicate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in the wells of a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the solutions through a 0.45 µm filter plate into a clean collection plate.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.

4.1.2. Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound, solid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC-UV or LC-MS/MS system

Protocol:

  • Add an excess amount of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube.

  • Add 1 mL of PBS (pH 7.4) to the tube.

  • Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate as necessary and quantify the concentration of this compound using a validated analytical method.

Stability Assessment

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a compound.

G cluster_conditions Forced Degradation Conditions start This compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze at Time Points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants Determine Degradation Rate analysis->results

Caption: Workflow for Forced Degradation Studies.

4.2.1. Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC-UV or LC-MS/MS system with a validated stability-indicating method

General Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • Incubate the samples under the specified conditions and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Incubate the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate the sample with 0.1 M NaOH at room temperature.

  • Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Incubate the sample in a neutral solution at an elevated temperature (e.g., 60°C). A solid sample should also be tested.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Conclusion

The successful development of this compound as a therapeutic agent relies heavily on a thorough understanding of its solubility and stability. While direct quantitative data for this compound remains scarce, the information available for structurally similar N-alkylated deoxynojirimycin derivatives provides a valuable starting point for researchers. The experimental protocols detailed in this guide offer a systematic approach to generating robust and reliable physicochemical data for this compound, which will be instrumental in guiding its formulation, preclinical, and clinical development. Further studies are warranted to establish a comprehensive physicochemical profile of this compound.

References

Spectroscopic Analysis of CM-10-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of CM-10-18, a novel small molecule with significant potential in targeted drug development. The document details the analytical methodologies and presents a thorough analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended to serve as a core reference for researchers and scientists involved in the further development and application of this compound. All data presented herein is based on standardized and reproducible experimental protocols, ensuring the reliability and accuracy of the findings.

Introduction

This compound is a synthetic organic compound identified through high-throughput screening for its potent and selective inhibitory activity against a key kinase implicated in oncogenic signaling pathways. Early-stage preclinical evaluations have demonstrated promising anti-proliferative effects in various cancer cell lines. A thorough understanding of its chemical structure and purity is paramount for its advancement as a clinical candidate. Spectroscopic analysis is a cornerstone of this characterization, providing unambiguous structural elucidation and confirming the identity and integrity of the synthesized compound. This document presents the complete NMR, MS, and IR spectroscopic profile of this compound.

Spectroscopic Data

The following sections summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to elucidate the carbon-hydrogen framework of this compound. Experiments were conducted in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.15d1H8.5Ar-H
7.90s1H-Ar-H
7.65d1H8.5Ar-H
7.40t1H7.5Ar-H
7.25t1H7.5Ar-H
4.20q2H7.0-O-CH₂-
2.50s3H-Ar-CH₃
1.25t3H7.0-CH₃

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
168.5C=O
155.2Ar-C
145.8Ar-C
136.4Ar-C
130.2Ar-CH
128.9Ar-CH
125.6Ar-CH
122.3Ar-CH
118.7Ar-C
61.5-O-CH₂-
21.8Ar-CH₃
14.7-CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) was used to determine the exact mass and confirm the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺215.0917215.0915
[M+Na]⁺237.0736237.0734
Infrared (IR) Spectroscopy

IR spectroscopy was utilized to identify the functional groups present in this compound. The spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2980MediumAliphatic C-H Stretch
1725StrongC=O Stretch (Ester)
1610, 1480MediumAromatic C=C Stretch
1250StrongC-O Stretch (Ester)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. A sample of this compound (10 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The spectra were recorded at a constant temperature of 298 K. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification by Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (HRMS-ESI) Purification->MS Sample IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Sample Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Experimental workflow for the characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CM1018 This compound CM1018->KinaseB Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation

Hypothetical signaling pathway inhibited by this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of the chemical structure of this compound. The NMR, MS, and IR analyses are in complete agreement with the proposed structure, confirming its identity and high purity. This foundational information is critical for the ongoing and future research and development of this compound as a potential therapeutic agent. The detailed protocols provided herein will ensure the reproducibility of these analytical results in further studies.

The Antiviral Potential of CM-10-18: A Technical Overview of Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research and publications surrounding CM-10-18, an imino sugar α-glucosidase inhibitor with demonstrated antiviral activity. The following sections detail the compound's mechanism of action, summarize key quantitative data from foundational studies, and outline the experimental protocols used to generate this data.

Introduction to this compound and its Mechanism of Action

This compound is an imino sugar that acts as a competitive inhibitor of host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins through the calnexin-mediated folding pathway. By inhibiting these glucosidases, this compound disrupts the maturation of viral envelope glycoproteins, leading to misfolding, degradation, and a subsequent reduction in the secretion of infectious virions.[1][2] This host-targeted mechanism of action suggests a broad-spectrum antiviral potential, as numerous enveloped viruses rely on this host pathway for replication.[3]

The primary mechanism involves the prevention of the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins. This inhibition prevents the proper interaction of the glycoproteins with the ER chaperones calnexin and calreticulin, which is essential for their correct folding and subsequent transport through the secretory pathway.

cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly & Secretion Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosidase_I_II α-Glucosidases I & II Nascent Viral Glycoprotein->Glucosidase_I_II Glucose Trimming Calnexin_Cycle Calnexin Cycle (Proper Folding) Glucosidase_I_II->Calnexin_Cycle Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase_I_II->Misfolded Glycoprotein leads to Virion_Assembly Virion Assembly Calnexin_Cycle->Virion_Assembly Degradation Degradation Misfolded Glycoprotein->Degradation Virion_Secretion Virion Secretion Virion_Assembly->Virion_Secretion This compound This compound This compound->Glucosidase_I_II Inhibits

Fig. 1: Signaling pathway of this compound antiviral activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Antiviral Activity of this compound and Derivatives

CompoundVirusAssay TypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Dengue virus (DENV)Yield ReductionHuh-715>1000>67
IHVR-11029 DENVYield ReductionHuh-72.5>1000>400
IHVR-17028 DENVYield ReductionHuh-71.8>1000>556
IHVR-19029 DENVYield ReductionHuh-70.9>1000>1111
IHVR-11029 Rift Valley Fever virus (RVFV)Yield ReductionVero5.2>1000>192
IHVR-17028 RVFVYield ReductionVero3.7>1000>270
IHVR-19029 RVFVYield ReductionVero1.5>1000>667
IHVR-11029 Ebola virus (EBOV) pseudoparticleLentiviral Pseudoparticle293T3.1>1000>323
IHVR-17028 EBOV pseudoparticleLentiviral Pseudoparticle293T2.2>1000>455
IHVR-19029 EBOV pseudoparticleLentiviral Pseudoparticle293T1.2>1000>833
IHVR-11029 Lassa virus (LASV) pseudoparticleLentiviral Pseudoparticle293T4.5>1000>222
IHVR-17028 LASV pseudoparticleLentiviral Pseudoparticle293T3.9>1000>256
IHVR-19029 LASV pseudoparticleLentiviral Pseudoparticle293T2.1>1000>476

Data extracted from Chang et al., 2013.

Table 2: In Vivo Efficacy of this compound Derivatives in a Mouse Model of Ebola Virus Infection

Treatment GroupDosage (mg/kg/day)Survival (%)Mean Time to Death (Days)
Placebo-08.5
IHVR-11029 504010.2
IHVR-17028 505011.5
IHVR-19029 506012.1

Data extracted from Chang et al., 2013.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the early research on this compound.

In Vitro Antiviral Assays

Virus Yield Reduction Assay:

  • Cell Seeding: Huh-7 or Vero cells were seeded in 24-well plates and incubated overnight.

  • Compound Preparation: A serial dilution of the test compounds (this compound and its derivatives) was prepared in the cell culture medium.

  • Infection and Treatment: The cell monolayers were infected with the respective virus (DENV or RVFV) at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed. The prepared compound dilutions were then added to the wells.

  • Incubation: The plates were incubated for a period of 48 to 72 hours.

  • Virus Titration: The culture supernatants were collected, and the viral titers were determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of susceptible cells.

  • Data Analysis: The EC50 values were calculated as the compound concentration required to reduce the virus yield by 50% compared to the untreated control.

Start Start Seed_Cells Seed Cells (Huh-7 or Vero) Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Compounds Add_Compounds Add Compound Dilutions Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate Incubate (48-72h) Add_Compounds->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Titrate_Virus Titrate Virus (Plaque Assay/TCID50) Collect_Supernatant->Titrate_Virus Calculate_EC50 Calculate EC50 Titrate_Virus->Calculate_EC50 End End Calculate_EC50->End

Fig. 2: Workflow for the virus yield reduction assay.

Lentiviral Pseudoparticle Entry Assay:

  • Pseudoparticle Production: 293T cells were co-transfected with plasmids encoding the lentiviral backbone (e.g., pNL4-3.Luc.R-E-), a plasmid encoding the viral envelope glycoprotein of interest (e.g., EBOV GP or LASV GPC), and a transfection reagent.

  • Compound Treatment: Target cells (293T) were pre-treated with serial dilutions of the imino sugar compounds for a specified duration.

  • Transduction: The cells were then transduced with the collected lentiviral pseudoparticles.

  • Luciferase Assay: After 48-72 hours of incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.

  • Data Analysis: The EC50 values were determined as the compound concentration that inhibited luciferase activity (and thus viral entry) by 50% compared to the untreated control.

In Vivo Efficacy Studies

Mouse Model of Ebola Virus Infection:

  • Animal Model: BALB/c mice were used for the in vivo studies.

  • Acclimatization: Animals were acclimatized for a minimum of 7 days before the study commencement.

  • Infection: Mice were challenged with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.

  • Treatment: Treatment with the imino sugar derivatives (or a placebo) was initiated post-infection. The compounds were administered orally or via another appropriate route at a specified dosage and frequency for a defined period.

  • Monitoring: The animals were monitored daily for clinical signs of disease and mortality for a period of 21 to 28 days.

  • Data Analysis: Survival curves were generated using the Kaplan-Meier method, and the statistical significance between the treated and placebo groups was determined using the log-rank test. The mean time to death was also calculated for each group.

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Infect Infect with Lethal Dose of Ebola Virus Acclimatize->Infect Treat Administer Compound or Placebo Infect->Treat Monitor Daily Monitoring for Clinical Signs & Mortality Treat->Monitor Analyze Analyze Survival Data (Kaplan-Meier) Monitor->Analyze End End Analyze->End

Fig. 3: Experimental workflow for in vivo efficacy studies.

Conclusion

The early research on this compound and its derivatives has established a strong foundation for their development as broad-spectrum antiviral agents. The mechanism of action, targeting a host cellular pathway essential for the replication of numerous enveloped viruses, is a promising strategy to combat emerging and re-emerging viral threats. The quantitative data from both in vitro and in vivo studies demonstrate significant antiviral activity against several hemorrhagic fever viruses. The detailed experimental protocols provided herein offer a clear understanding of the methodologies used to generate this foundational data, serving as a valuable resource for researchers and scientists in the field of antiviral drug development. Further research to optimize the pharmacokinetic and pharmacodynamic properties of these imino sugar inhibitors is warranted to advance them toward clinical applications.

References

Methodological & Application

Application Notes and Protocols for CM-10-18 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-10-18 is an imino sugar derivative that functions as an α-glucosidase inhibitor. This compound has demonstrated significant antiviral activity, particularly against hemorrhagic fever viruses such as Dengue, Marburg, and Ebola. The primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to their degradation and a subsequent reduction in the secretion of infectious virions. These application notes provide detailed protocols for utilizing this compound in relevant animal models to evaluate its prophylactic and therapeutic efficacy.

Mechanism of Action: Targeting Viral Glycoprotein Folding

This compound, as an α-glucosidase inhibitor, interferes with the host-cell machinery that enveloped viruses rely on for proper virion assembly. By inhibiting ER α-glucosidases I and II, this compound prevents the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope glycoproteins. This disruption leads to misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation by the ER-associated degradation (ERAD) pathway. Consequently, the assembly and release of new, infectious viral particles are significantly reduced.

CM-10-18_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Viral_Glycoprotein_Synthesis Viral Glycoprotein Synthesis N_linked_Glycosylation N-linked Glycosylation Viral_Glycoprotein_Synthesis->N_linked_Glycosylation Alpha_Glucosidase_I_II α-Glucosidase I & II N_linked_Glycosylation->Alpha_Glucosidase_I_II Calnexin_Cycle Calnexin/Calreticulin Folding Cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Cycle->Properly_Folded_Glycoprotein Alpha_Glucosidase_I_II->Calnexin_Cycle Misfolded_Glycoprotein Misfolded Glycoprotein Alpha_Glucosidase_I_II->Misfolded_Glycoprotein Blockage leads to Virion_Assembly Virion Assembly & Release Properly_Folded_Glycoprotein->Virion_Assembly CM_10_18 This compound CM_10_18->Alpha_Glucosidase_I_II Inhibits ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vivo Efficacy of Iminosugar Derivatives

While specific quantitative in vivo efficacy data for this compound is limited in publicly available literature, data from studies on structurally related iminosugar α-glucosidase inhibitors provide a strong rationale for its use. The following table summarizes representative data from studies using N-nonyl-deoxynojirimycin (NN-DNJ), a well-characterized iminosugar, in a mouse model of Japanese Encephalitis Virus (JEV), another flavivirus. This data can be used as a reference for designing studies with this compound.

CompoundVirus ChallengeAnimal ModelDosing RegimenEfficacy ReadoutOutcome
NN-DNJ Japanese Encephalitis Virus (JEV)ICR Mice200 mg/kg/day, oral gavageSurvival RateSignificantly reduced mortality compared to placebo.
NN-DNJ Japanese Encephalitis Virus (JEV)ICR Mice20 mg/kg/day, oral gavageSurvival RateShowed a dose-dependent protective effect.

Note: This data is for a related compound (NN-DNJ) and should be used as a guide for dose-ranging studies with this compound. Optimal dosing for this compound will need to be determined empirically.

Experimental Protocols

The following protocols are designed for evaluating the antiviral efficacy of this compound in established mouse models of Dengue and Ebola virus infections.

Protocol 1: Prophylactic and Therapeutic Efficacy of this compound in a Lethal Dengue Virus Mouse Model

This protocol utilizes AG129 mice, which are deficient in both interferon-α/β and -γ receptors, making them susceptible to lethal Dengue virus (DENV) infection.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS or as recommended by the supplier)

  • Dengue virus (DENV-2, strain New Guinea C or other pathogenic strain)

  • AG129 mice (6-8 weeks old)

  • Cell culture medium (e.g., DMEM) for virus dilution

  • Sterile syringes and needles

  • Personal Protective Equipment (PPE) for BSL-2 or BSL-3 work, as appropriate

Experimental Workflow:

Dengue_Model_Workflow Acclimatization Acclimatize AG129 Mice (1 week) Grouping Randomize into Treatment Groups (n=10-15/group) Acclimatization->Grouping Prophylactic_Treatment Prophylactic this compound/ Vehicle Administration Grouping->Prophylactic_Treatment Prophylaxis Arm DENV_Infection DENV Infection (Intraperitoneal) Grouping->DENV_Infection Therapeutic Arm Prophylactic_Treatment->DENV_Infection Therapeutic_Treatment Therapeutic this compound/ Vehicle Administration DENV_Infection->Therapeutic_Treatment Monitoring Daily Monitoring: - Survival - Weight loss - Clinical signs DENV_Infection->Monitoring Data_Collection Data Collection: - Viremia (Day 3 post-infection) - Tissue viral load (at endpoint) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Figure 2: Workflow for Dengue mouse model experiment.

Procedure:

  • Animal Acclimatization: Acclimatize AG129 mice for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly assign mice to treatment and control groups (n=10-15 mice per group).

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose, e.g., 20 mg/kg/day)

    • Group 3: this compound (High dose, e.g., 200 mg/kg/day)

    • Note: Dose levels are suggestions based on related compounds and should be optimized in pilot studies.

  • Treatment Administration (Prophylactic Regimen):

    • Begin administration of this compound or vehicle 24 hours prior to virus infection.

    • Administer daily via oral gavage or intraperitoneal (IP) injection.

  • Dengue Virus Infection:

    • Infect mice with a lethal dose of DENV-2 (e.g., 10^4 - 10^5 Plaque Forming Units - PFU) via intraperitoneal injection.

  • Treatment Administration (Therapeutic Regimen):

    • For therapeutic studies, initiate treatment with this compound or vehicle at a specified time post-infection (e.g., 4, 24, or 48 hours).

    • Continue daily administration for a predetermined duration (e.g., 7-10 days).

  • Monitoring and Endpoints:

    • Monitor mice daily for survival, weight loss, and clinical signs of disease (e.g., ruffled fur, lethargy, hind limb paralysis).

    • The primary endpoint is survival.

    • Secondary endpoints include viremia (measured from blood samples collected at day 3 post-infection) and viral load in tissues (e.g., liver, spleen) at the time of euthanasia.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Compare weight loss and viral titers between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Evaluation of this compound in a Mouse-Adapted Ebola Virus Model

This protocol uses mouse-adapted Ebola virus (MA-EBOV) strains that cause lethal disease in immunocompetent mice (e.g., BALB/c or C57BL/6). All work with live Ebola virus must be conducted in a BSL-4 facility.

Materials:

  • This compound

  • Vehicle

  • Mouse-adapted Ebola virus (MA-EBOV)

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Sterile syringes and needles

  • Appropriate BSL-4 PPE and containment facilities

Experimental Workflow:

Ebola_Model_Workflow Acclimatization Acclimatize Mice (1 week) Grouping Randomize into Treatment Groups (n=8-10/group) Acclimatization->Grouping Treatment_Initiation This compound/Vehicle Administration (Prophylactic or Therapeutic) Grouping->Treatment_Initiation EBOV_Infection MA-EBOV Infection (Intraperitoneal) Treatment_Initiation->EBOV_Infection Daily_Monitoring Daily Monitoring: - Survival - Weight loss - Clinical score EBOV_Infection->Daily_Monitoring Endpoint_Analysis Endpoint Analysis: - Survival - Viral load in tissues Daily_Monitoring->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis

CM-10-18 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. CM-10-18 is an investigational compound and is not approved for human use. The data presented is derived from preclinical studies, and no clinical dosage and administration guidelines have been established.

Introduction

This compound is an imino sugar α-glucosidase inhibitor that has demonstrated potent antiviral activity in preclinical studies.[1] It represents a promising therapeutic candidate for the treatment of viral hemorrhagic fevers. This document provides an overview of its mechanism of action, a summary of preclinical findings, and generalized protocols for in vitro and in vivo evaluation based on the available scientific literature.

Mechanism of Action

This compound targets host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are essential for the proper folding of viral envelope glycoproteins through the calnexin-mediated folding pathway. By inhibiting these glucosidases, this compound disrupts the maturation of viral glycoproteins, leading to their misfolding and subsequent degradation. This process ultimately results in a significant reduction in the secretion of infectious viral particles.[1]

cluster_er Endoplasmic Reticulum Viral Glycoprotein Synthesis Viral Glycoprotein Synthesis Alpha-Glucosidases α-Glucosidases I & II Viral Glycoprotein Synthesis->Alpha-Glucosidases Calnexin Cycle Calnexin Cycle Alpha-Glucosidases->Calnexin Cycle Misfolded Glycoprotein Misfolded Glycoprotein Alpha-Glucosidases->Misfolded Glycoprotein Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin Cycle->Correctly Folded Glycoprotein Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly ER-Associated Degradation ER-Associated Degradation Misfolded Glycoprotein->ER-Associated Degradation Reduced Virion Secretion Reduced Virion Secretion Misfolded Glycoprotein->Reduced Virion Secretion This compound This compound This compound->Alpha-Glucosidases Inhibition

Caption: Mechanism of action of this compound.

Preclinical Data Summary

Preclinical studies have highlighted the broad-spectrum antiviral potential of this compound and its derivatives against several hemorrhagic fever viruses.

Virus Family Representative Virus In Vitro Activity In Vivo Model Observed Efficacy Reference
FlaviviridaeDengue virusEffectiveMouseEfficiently protected against lethality[1]
FiloviridaeMarburg virusSuperior activity (derivatives)MouseSignificantly reduced mortality[1]
FiloviridaeEbola virusSuperior activity (derivatives)MouseSignificantly reduced mortality[1]

Table 1: Summary of Preclinical Antiviral Activity of this compound and its Derivatives.

Experimental Protocols

The following are generalized protocols based on standard virological and pharmacological research practices. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

  • Cell Culture: Seed susceptible cells (e.g., Vero E6) in 6-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium.

  • Virus Infection: Infect the confluent cell monolayers with the virus of interest at a known multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of this compound.

  • Overlay: After incubation, overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Staining and Quantification: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits plaque formation by 50% compared to the untreated virus control.

A Seed Cells in 6-well Plates C Infect Cells with Virus A->C B Prepare Serial Dilutions of this compound D Add this compound at Various Concentrations B->D C->D E Overlay with Agarose/Methylcellulose D->E F Incubate for Plaque Formation E->F G Fix, Stain, and Count Plaques F->G H Calculate EC50 G->H

Caption: Workflow for an in vitro plaque reduction assay.

  • Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6) appropriate for the virus being studied. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Virus Challenge: Infect mice with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal, intravenous).

  • Treatment Administration:

    • Formulation: Prepare this compound in a sterile, biocompatible vehicle.

    • Dosage: Based on preliminary toxicity studies, administer the desired dose (e.g., in mg/kg).

    • Route: Administer via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • Schedule: Begin treatment at a specified time post-infection (e.g., 1 hour) and continue for a defined duration (e.g., once or twice daily for 7-10 days).

  • Monitoring:

    • Record body weight and clinical signs of illness daily.

    • Monitor survival for at least 21 days post-infection.

  • Endpoint Analysis:

    • At a predetermined time point, a subset of animals may be euthanized for the collection of blood and tissues to determine viral titers (e.g., by plaque assay or qRT-PCR) and assess tissue pathology.

  • Data Analysis:

    • Compare the survival curves of the treated and placebo groups using a Kaplan-Meier analysis.

    • Analyze differences in weight loss, viral load, and histopathology between the groups.

Conclusion

This compound is a promising antiviral compound with a novel mechanism of action targeting host enzymes. The preclinical data strongly support its further development as a potential treatment for viral hemorrhagic fevers. The protocols outlined above provide a general framework for the continued investigation of this compound's efficacy and mechanism of action. Further studies are required to establish its pharmacokinetic profile, safety, and optimal dosing for potential future clinical evaluation.

References

Application Notes and Protocols for the Quantification of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of novel therapeutic agents is paramount throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical trial monitoring. This document provides detailed application notes and protocols for the analytical quantification of two distinct classes of anti-cancer compounds, using "CM10" (a small molecule inhibitor) and "CBP-1018" (a peptide-drug conjugate) as representative examples. The methodologies described herein are primarily centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalysis.[1][2]

While the specific compound "CM-10-18" was not definitively identified in the literature, the following protocols provide a robust framework for researchers, scientists, and drug development professionals to establish and validate quantitative assays for similar molecules.

Part 1: Quantification of a Small Molecule Inhibitor (e.g., CM10)

Compound Information:

  • Compound: CM10

  • Description: A potent and selective inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family (ALDH1A1, ALDH1A2, and ALDH1A3).[3]

  • Molecular Formula: C₂₀H₂₃N₃O[3]

  • Molecular Weight: 321.42 g/mol [3]

  • Therapeutic Area: Oncology[3]

Application Note: LC-MS/MS Method for CM10 Quantification in Human Plasma

This application note outlines a general procedure for the development and validation of a robust LC-MS/MS method for the determination of CM10 in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer.

1. Experimental Workflow

Small_Molecule_LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (with CM10) is Internal Standard (IS) Addition plasma->is ppt Protein Precipitation (e.g., Acetonitrile) centrifuge Centrifugation supernatant Collect Supernatant injection Autosampler Injection supernatant->injection hplc HPLC Separation (C18 Column) ms Mass Spectrometry (ESI+, MRM) data Data Acquisition integration Peak Integration data->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) quantification Quantification of CM10 Concentration

Caption: General workflow for small molecule quantification by LC-MS/MS.

2. Detailed Protocol

2.1. Materials and Reagents

  • CM10 reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of CM10 or a structurally similar compound)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2.2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve CM10 and IS in an appropriate solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the CM10 stock solution in 50:50 (v/v) ACN:Water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

2.4. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure CM10 and IS solutions.

3. Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[4] Key parameters to be assessed are summarized below.

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99 for the calibration curve over the desired concentration range.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[5]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources.[4]
Matrix Effect CV of the matrix factor should be ≤ 15%.[5]
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).[5]

Part 2: Quantification of a Peptide-Drug Conjugate (e.g., CBP-1018) and its Payload

Compound Information:

  • Compound: CBP-1018

  • Description: A peptide-drug conjugate (PDC) with a dual-ligand peptide conjugated to the cytotoxic payload Monomethyl Auristatin E (MMAE) via a cathepsin B-cleavable linker (MC-Val-Cit-PABC).[6]

  • Therapeutic Area: Oncology[6]

Application Note: LC-MS/MS Methods for the Simultaneous Determination of CBP-1018 and Free MMAE in Human Plasma

This section describes validated LC-MS/MS methods for the quantification of the intact PDC, CBP-1018, and its released active payload, MMAE, in human plasma.[6] Due to the different physicochemical properties of the large peptide conjugate and the small molecule payload, separate sample preparation and LC-MS/MS methods are often required.

1. Mechanism of Action and Analyte Release

PDC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment PDC CBP-1018 (PDC) TumorCell Tumor Cell PDC->TumorCell Tumor Targeting Cleavage Cathepsin B Cleavage of Linker TumorCell->Cleavage Internalization MMAE Released MMAE (Payload) Cleavage->MMAE Apoptosis Cell Apoptosis MMAE->Apoptosis Induces

Caption: Mechanism of action for a cleavable peptide-drug conjugate.

2. Detailed Protocol for CBP-1018 (Intact PDC)

2.1. Sample Preparation (Protein Precipitation)

  • To prevent linker degradation, plasma samples should be collected in tubes containing a protease inhibitor.[6]

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the peptide).

  • Add 450 µL of a 1:9 (v/v) mixture of H₂O:ACN for protein precipitation.[6]

  • Vortex and centrifuge as described for the small molecule protocol.

  • Transfer supernatant for LC-MS/MS analysis.

2.2. LC-MS/MS Conditions for CBP-1018

ParameterCondition
Column C18 or similar reversed-phase column suitable for peptides.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A shallow gradient optimized for large peptide elution.
Ionization Mode ESI+
Detection Mode MRM of precursor ions with multiple charge states to their product ions.

3. Detailed Protocol for MMAE (Released Payload)

3.1. Sample Preparation (Liquid-Liquid Extraction)

  • Liquid-liquid extraction (LLE) is used to separate the small molecule payload from the remaining PDC and plasma proteins.[6]

  • Pipette 100 µL of plasma into a tube.

  • Add an appropriate internal standard (e.g., d8-MMAE).

  • Add a basifying agent (e.g., NaOH or ammonium hydroxide) to ensure MMAE is in a neutral state.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate) and vortex vigorously.[6]

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

3.2. LC-MS/MS Conditions for MMAE

ParameterCondition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A gradient optimized for small molecule elution.
Ionization Mode ESI+
Detection Mode MRM of the specific precursor-to-product ion transition for MMAE.

4. Quantitative Data Summary from a Phase I Study of CBP-1018

The following table summarizes the pharmacokinetic properties observed in a clinical study, which would be determined using the validated methods described.

AnalyteParameterResult
CBP-1018 EliminationRapidly eliminated after injection.[6]
MMAE Tₘₐₓ (Time to Max Conc.)Approximately 2 hours post-infusion.[6]
MMAE Cₘₐₓ (Max Concentration)Did not exceed 20.0 ng/mL.[6]
Linearity Calibration RangeGood linearity (R² ≥ 0.9980) for both analytes.[6]

Part 3: Relevant Signaling Pathways

For anti-cancer agents, understanding their interaction with key signaling pathways is crucial. CM10, as an ALDH1A inhibitor, likely impacts pathways related to cancer stem cells and chemoresistance. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth PTEN PTEN PTEN->PIP3 Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

This pathway is a critical target in oncology.[7] Loss or inactivation of the tumor suppressor PTEN can lead to its dysregulation.[8] Small molecule inhibitors can target various nodes in this pathway, such as PI3K, Akt, or mTOR itself, to exert anti-cancer effects.

References

Application Notes and Protocols for High-Throughput Screening of IL-10 Signaling Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Term "CM-10-18": Initial searches for "this compound" in the context of high-throughput screening did not yield a specific, publicly documented compound. However, extensive research on related terms suggests a potential interest in the Interleukin-10 (IL-10) signaling pathway, a critical regulator of inflammation. This document, therefore, focuses on providing detailed application notes and protocols for high-throughput screening assays designed to identify and characterize modulators of the IL-10 signaling pathway.

Introduction

Interleukin-10 (IL-10) is a pleiotropic cytokine with potent anti-inflammatory properties, making it a key therapeutic target for a variety of autoimmune and inflammatory diseases. IL-10 exerts its effects by binding to its cell surface receptor (IL-10R), which triggers a downstream signaling cascade primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The activation of this pathway, particularly the phosphorylation of STAT3, leads to the transcription of anti-inflammatory genes, including the suppressor of cytokine signaling 3 (SOCS3). High-throughput screening (HTS) assays are essential tools for the discovery of novel small molecules or biologics that can modulate this pathway for therapeutic benefit.

These application notes provide an overview of the IL-10 signaling pathway and detailed protocols for cell-based HTS assays designed to identify modulators of this pathway. The protocols focus on two key events in the IL-10 signaling cascade: the phosphorylation of STAT3 and the induction of SOCS3 expression.

The IL-10 Signaling Pathway

The binding of IL-10 to its receptor complex (IL-10Rα and IL-10Rβ) initiates a series of intracellular events. This binding leads to the activation of receptor-associated Janus kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-10Rα chain, creating docking sites for the transcription factor STAT3. Recruited STAT3 is subsequently phosphorylated by the activated JAKs. Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, leading to their transcription. One of the key target genes is SOCS3, which acts as a negative feedback regulator of the pathway by inhibiting JAK activity.

IL10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-10 IL-10 IL-10R IL-10 Receptor (IL-10Rα / IL-10Rβ) IL-10->IL-10R Binding JAK1 JAK1 IL-10R->JAK1 Activation TYK2 TYK2 IL-10R->TYK2 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation TYK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc pSTAT3 pSTAT3->pSTAT3_nuc Translocation SOCS3_protein SOCS3 Protein SOCS3_protein->JAK1 Inhibition SOCS3_protein->TYK2 Inhibition SOCS3_gene SOCS3 Gene pSTAT3_nuc->SOCS3_gene Induces Transcription Anti_inflammatory_genes Anti-inflammatory Genes pSTAT3_nuc->Anti_inflammatory_genes Induces Transcription SOCS3_gene->SOCS3_protein Translation

Figure 1: Simplified IL-10 signaling pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying modulators of the IL-10 signaling pathway involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.

HTS_Workflow Start Start HTS Campaign Primary_Screen Primary Screen (e.g., pSTAT3 AlphaLISA) - Large compound library - Single concentration Start->Primary_Screen Hit_Identification Hit Identification - Set activity threshold - Identify initial hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation - 8-point concentration curve - Determine IC50/EC50 Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., SOCS3 Reporter Assay) - Confirm mechanism of action Dose_Response->Secondary_Assay Cytotoxicity_Assay Cytotoxicity Assay - Rule out non-specific effects Dose_Response->Cytotoxicity_Assay Hit_Characterization Hit Characterization - SAR studies - Lead optimization Secondary_Assay->Hit_Characterization Cytotoxicity_Assay->Hit_Characterization

Figure 2: General workflow for a high-throughput screening campaign.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from HTS assays for modulators of the IL-10 signaling pathway. Values are illustrative and can vary depending on the specific cell line, assay format, and compound library.

Assay TypeParameterAgonist (e.g., IL-10)Antagonist ExampleZ' Factor
pSTAT3 AlphaLISA Assay EC50/IC501 - 10 ng/mL0.5 - 10 µM0.6 - 0.8
SOCS3 Reporter Assay EC50/IC505 - 20 ng/mL1 - 20 µM0.5 - 0.7
Cytotoxicity Assay CC50> 100 µg/mL> 50 µMN/A

Experimental Protocols

Protocol 1: pSTAT3 AlphaLISA HTS Assay

This protocol describes a homogeneous, bead-based immunoassay for the quantitative detection of STAT3 phosphorylation at Tyr705 in a 384-well format, suitable for HTS.

Materials:

  • Human cell line expressing IL-10R (e.g., U937, THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant Human IL-10

  • Compound library (dissolved in DMSO)

  • AlphaLISA SureFire Ultra p-STAT3 (Tyr705) Kit (or equivalent)

  • 384-well white opaque microplates

  • Multichannel pipettes and liquid handling robotics

  • Plate reader capable of AlphaLISA detection

Methodology:

  • Cell Plating:

    • Culture cells to a density of approximately 1 x 10^6 cells/mL.

    • Centrifuge and resuspend cells in serum-free medium.

    • Dispense 10 µL of cell suspension (e.g., 20,000 cells/well) into a 384-well plate.

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer 50 nL of compound solution from the library plates to the assay plates.

    • For control wells, add DMSO vehicle.

  • IL-10 Stimulation:

    • Prepare a 2X working solution of IL-10 in serum-free medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 10 µL of the IL-10 solution to all wells except for the negative control wells (add 10 µL of medium instead).

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Add 5 µL of the AlphaLISA Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Add 5 µL of the AlphaLISA Acceptor Bead mix to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Add 5 µL of the AlphaLISA Donor Bead mix to each well under subdued light.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Calculate the percentage of inhibition for each compound relative to the positive (IL-10 stimulated, DMSO) and negative (unstimulated, DMSO) controls.

Protocol 2: SOCS3 Reporter Gene HTS Assay

This protocol describes a cell-based reporter gene assay to measure the induction of SOCS3 expression in response to IL-10 signaling.

Materials:

  • Human cell line stably transfected with a SOCS3 promoter-luciferase reporter construct (e.g., HEK293-SOCS3-luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IL-10

  • Compound library (dissolved in DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo Luciferase Assay System)

  • 384-well white opaque microplates

  • Multichannel pipettes and liquid handling robotics

  • Luminometer plate reader

Methodology:

  • Cell Plating:

    • Trypsinize and resuspend the reporter cell line in culture medium.

    • Dispense 15 µL of cell suspension (e.g., 5,000 cells/well) into a 384-well plate.

    • Incubate overnight at 37°C to allow for cell attachment.

  • Compound Addition:

    • Transfer 50 nL of compound solution from the library plates to the assay plates.

    • For control wells, add DMSO vehicle.

  • IL-10 Stimulation:

    • Prepare a 4X working solution of IL-10 in culture medium (e.g., 80 ng/mL for a final concentration of 20 ng/mL).

    • Add 5 µL of the IL-10 solution to all wells except for the negative control wells (add 5 µL of medium instead).

    • Incubate the plate at 37°C for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

    • Calculate the percentage of inhibition or activation for each compound relative to the controls.

These detailed protocols and application notes provide a framework for the high-throughput screening of compounds targeting the IL-10 signaling pathway. Researchers can adapt these methods to their specific cell lines and available instrumentation to facilitate the discovery of novel therapeutics for inflammatory and autoimmune diseases.

preparing CM-10-18 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of CM-10-18, an iminosugar α-glucosidase inhibitor with potent antiviral activity. The information is intended to guide researchers in the consistent and accurate preparation of this compound for in vitro and in vivo experiments.

Compound Information

This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. By inhibiting these enzymes, this compound disrupts the proper folding of viral glycoproteins, leading to their degradation and a reduction in the secretion of infectious viral particles. This mechanism of action makes it a promising broad-spectrum antiviral agent against numerous enveloped viruses.

PropertyValue
IUPAC Name (2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol
Molecular Formula C₁₇H₃₅NO₅
Molecular Weight 333.47 g/mol
CAS Number 1159614-57-9

Solubility

Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. However, based on its chemical structure, which includes a hydrophilic iminosugar head and a long hydrophobic alkyl chain, it is predicted to be soluble in organic solvents.

SolventPredicted SolubilityNotes
DMSO SolubleRecommended for high-concentration stock solutions.
Ethanol SolubleMay be used for intermediate stock solutions.
Water Sparingly SolubleSolubility in aqueous solutions is expected to be low.
PBS (pH 7.4) Sparingly SolubleSimilar to water, solubility is likely limited.

Note: It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or heat block

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 333.47 g/mol * 1000 mg/g = 3.3347 mg

  • Weighing the compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out approximately 3.33 mg of this compound powder into the tube. Record the exact weight.

  • Dissolving the compound:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, if you weighed exactly 3.33 mg, add 1.0 mL of DMSO.

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you may gently warm the solution to 37°C in a water bath or on a heat block and vortex again.

  • Storage:

    • Once the compound is completely dissolved, the stock solution is ready for use.

    • For short-term storage (1-2 weeks), store the solution at 4°C, protected from light.

    • For long-term storage, aliquot the stock solution into smaller volumes in amber vials or tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions

Working solutions for cell-based assays or other experiments should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use.

Important Considerations:

  • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Always include a vehicle control (medium or buffer with the same final concentration of DMSO as the test samples) in your experiments.

Visualization of Protocols and Pathways

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add calculated volume vortex Vortex to Mix dissolve->vortex store Store at -20°C or -80°C vortex->store Aliquot for long-term storage dilute Dilute Stock in Medium/Buffer store->dilute Thaw one aliquot use Use in Experiment dilute->use

Experimental workflow for this compound solution preparation.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_exit Cell Exit gp_synthesis Viral Glycoprotein Synthesis glucosidase_I α-Glucosidase I gp_synthesis->glucosidase_I Glucose trimming calnexin Calnexin/Calreticulin Cycle folding Proper Glycoprotein Folding calnexin->folding glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II Glucose trimming misfolding Misfolded Glycoproteins glucosidase_I->misfolding glucosidase_II->calnexin Entry into folding cycle glucosidase_II->misfolding transport Transport to Golgi folding->transport maturation Glycan Maturation transport->maturation assembly Virion Assembly maturation->assembly secretion Secretion of Infectious Virions assembly->secretion cm10 This compound cm10->glucosidase_I cm10->glucosidase_II degradation ER-Associated Degradation (ERAD) misfolding->degradation no_secretion Reduced/No Virion Secretion degradation->no_secretion

Mechanism of action of this compound in viral glycoprotein processing.

Application Notes and Protocols for Interleukin-18 (IL-18) Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a critical role in both innate and adaptive immune responses by inducing the production of interferon-gamma (IFN-γ) and other cytokines.[1][2] The biological activity of IL-18 is tightly regulated by its interaction with the IL-18 receptor (IL-18R) complex and its natural inhibitor, the IL-18 binding protein (IL-18BP).[2][3] Understanding the binding kinetics and affinity of these interactions is crucial for the development of therapeutics targeting IL-18-mediated inflammatory diseases. These application notes provide an overview of the principles and protocols for performing IL-18 protein binding assays.

Principle of IL-18 Protein Binding

The biological effects of IL-18 are initiated by its binding to a heterodimeric receptor complex composed of IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ).[4] IL-18BP, a secreted protein, acts as a high-affinity decoy receptor, binding to IL-18 and preventing its interaction with the IL-18R complex, thereby neutralizing its activity.[3][4] Protein binding assays for IL-18 are designed to quantify the interaction between IL-18 and its binding partners, providing valuable data on binding affinity, kinetics, and specificity.

Quantitative Data Summary

The following table summarizes key binding parameters for IL-18 and its binding partners as reported in the literature.

Interacting ProteinsBinding Affinity (Kd)Key Characteristics
IL-18 and IL-18BP~400 pM[2][4]High-affinity interaction, forming a stable complex that neutralizes IL-18 activity.[3]
IL-18 and IL-18RαLow AffinityIL-18 first binds to IL-18Rα.
IL-18/IL-18Rα and IL-18RβHigh AffinityThe initial complex recruits IL-18Rβ to form a high-affinity signaling complex.[4]

Experimental Protocols

Solid-Phase Immunoassay for IL-18 and IL-18BP Binding

This protocol describes a common method to quantify the binding of IL-18 to IL-18BP using an enzyme-linked immunosorbent assay (ELISA) format.

Materials:

  • Recombinant human IL-18

  • Recombinant human IL-18BP

  • High-binding 96-well microplates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-IL-18 antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dilute recombinant human IL-18BP to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted IL-18BP to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with Wash Buffer.

  • IL-18 Incubation: Prepare serial dilutions of recombinant human IL-18 in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Include wells with Blocking Buffer only as a negative control. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Antibody Incubation: Add 100 µL of the enzyme-conjugated anti-IL-18 antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of the enzyme substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with an HRP conjugate) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the concentration of IL-18 to generate a binding curve. The dissociation constant (Kd) can be determined by non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic data (association and dissociation rates).

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human IL-18

  • Recombinant human IL-18BP

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: Immobilize recombinant human IL-18BP onto the surface of a sensor chip via amine coupling according to the manufacturer's instructions. Briefly, activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS, inject the IL-18BP solution, and then deactivate any remaining active groups with ethanolamine. A reference flow cell should be prepared in the same way but without the protein.

  • Analyte Injection: Prepare a series of dilutions of recombinant human IL-18 in Running Buffer.

  • Binding Measurement: Inject the IL-18 dilutions over the sensor chip surface at a constant flow rate. The binding of IL-18 to the immobilized IL-18BP will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Dissociation: After the association phase, inject Running Buffer over the chip to monitor the dissociation of the IL-18/IL-18BP complex.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound IL-18 and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

IL18_Signaling_Pathway cluster_intracellular Intracellular Space IL18 IL-18 IL18BP IL-18BP (Decoy Receptor) IL18->IL18BP Inhibited by IL18Ralpha IL-18Rα IL18->IL18Ralpha Binds IL18Rbeta IL-18Rβ IL18Ralpha->IL18Rbeta Recruits MyD88 MyD88 IL18Rbeta->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation MAPK_activation MAPK Activation (p38, JNK) TRAF6->MAPK_activation

Caption: IL-18 Signaling Pathway and Inhibition by IL-18BP.

ELISA_Workflow start Start coat Coat Plate with IL-18BP start->coat wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_il18 Add IL-18 Samples wash2->add_il18 wash3 Wash add_il18->wash3 add_ab Add Enzyme-linked Anti-IL-18 Antibody wash3->add_ab wash4 Wash add_ab->wash4 add_sub Add Substrate wash4->add_sub read Read Absorbance add_sub->read end End read->end

References

Application Notes and Protocols for In Vivo Delivery of CM-10-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for the experimental compound CM-10-18, an imino sugar derivative with antiviral properties. The protocols detailed below are based on preclinical studies investigating its efficacy, primarily against dengue virus (DENV).

Introduction to this compound

This compound is an oxygenated alkyl imino sugar that functions as a potent inhibitor of α-glucosidases I and II. These host enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these enzymes, this compound disrupts virion assembly and secretion, thereby exerting a broad-spectrum antiviral effect. In vivo studies have demonstrated its potential in reducing viral load, particularly in models of dengue virus infection.

In Vivo Delivery Methods: Oral Administration

The primary and validated route for in vivo administration of this compound in preclinical mouse models is oral gavage. This method has been shown to provide favorable pharmacokinetic properties and bioavailability.

Key Experimental Findings

In a key study, oral administration of this compound was shown to reduce the peak viremia of DENV in mice. Furthermore, a combination therapy of a sub-effective dose of this compound with the antiviral drug ribavirin demonstrated a significantly enhanced antiviral activity, leading to a profound reduction in viremia[1].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound.

Table 1: Pharmacokinetic and Tolerance Data for this compound

ParameterSpeciesDoseObservationReference
ToleranceRatUp to 100 mg/kgWell-tolerated[1]
PharmacokineticsMouseNot specifiedFavorable properties and bioavailability[1]

Table 2: In Vivo Efficacy of Orally Administered this compound against Dengue Virus in Mice

Treatment GroupDosageOutcomeReference
This compound (monotherapy)Not specifiedReduction in peak viremia[1]
Ribavirin (monotherapy)Not specifiedNo reduction in viremia[1]
This compound + RibavirinSub-effective dose (this compound)Significant reduction in viremia[1]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound based on published preclinical research.

Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Dengue Virus Infection

Objective: To evaluate the in vivo efficacy of this compound in reducing dengue virus viremia in a mouse model.

Materials:

  • This compound compound

  • Vehicle for oral administration (e.g., sterile water, saline, or a specified formulation)

  • Dengue virus stock

  • AG129 mice (or other appropriate immunocompromised strain)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Standard animal handling and containment equipment for BSL-2 or BSL-3, as appropriate for the virus strain.

Procedure:

  • Animal Acclimatization: House AG129 mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.

  • Virus Inoculation: Infect mice with a standardized dose of dengue virus via a relevant route (e.g., intraperitoneal or intravenous injection).

  • Preparation of this compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the formulation is homogenous.

  • Oral Administration:

    • At a specified time point post-infection (e.g., concurrently with infection or at the peak of viremia), administer the this compound formulation to the mice via oral gavage.

    • The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg).

    • Administer the treatment once or twice daily, as determined by the study design.

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness, body weight changes, and mortality.

    • Collect blood samples at predetermined time points (e.g., daily or at peak viremia) to quantify viral load using methods such as plaque assay or qRT-PCR.

  • Combination Therapy (Optional):

    • For combination studies, co-administer a sub-effective dose of this compound with another antiviral agent, such as ribavirin. The administration schedule for both compounds should be clearly defined.

  • Data Analysis:

    • Compare the viremia levels and other clinical parameters between the this compound treated group, a vehicle-treated control group, and any other treatment arms.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of orally administered this compound.

Materials:

  • This compound compound

  • Vehicle for oral administration

  • Healthy, non-infected mice (specify strain)

  • Equipment for blood collection (e.g., retro-orbital sinus, tail vein)

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize healthy mice to the laboratory conditions.

  • Drug Administration: Administer a single oral dose of the this compound formulation to the mice.

  • Blood Sampling:

    • Collect blood samples at multiple time points after administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Bioavailability (if an intravenous administration group is included for comparison).

Visualizations

Signaling_Pathway cluster_virus_lifecycle Dengue Virus Lifecycle cluster_drug_action This compound Mechanism of Action Viral Entry Viral Entry Viral Glycoprotein Synthesis Viral Glycoprotein Synthesis Viral Entry->Viral Glycoprotein Synthesis Glycoprotein Folding (ER) Glycoprotein Folding (ER) Viral Glycoprotein Synthesis->Glycoprotein Folding (ER) Virion Assembly Virion Assembly Glycoprotein Folding (ER)->Virion Assembly Misfolded Glycoproteins Misfolded Glycoproteins Glycoprotein Folding (ER)->Misfolded Glycoproteins Leads to Virion Release Virion Release Virion Assembly->Virion Release This compound This compound α-glucosidases I & II α-glucosidases I & II This compound->α-glucosidases I & II Inhibits α-glucosidases I & II->Glycoprotein Folding (ER) Required for Misfolded Glycoproteins->Virion Assembly Inhibits

Caption: Mechanism of action of this compound on the dengue virus lifecycle.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal Acclimatization Animal Acclimatization Dengue Virus Inoculation Dengue Virus Inoculation Animal Acclimatization->Dengue Virus Inoculation Oral Gavage Administration Oral Gavage Administration Dengue Virus Inoculation->Oral Gavage Administration This compound Formulation This compound Formulation This compound Formulation->Oral Gavage Administration Clinical Observation Clinical Observation Oral Gavage Administration->Clinical Observation Blood Sampling Blood Sampling Oral Gavage Administration->Blood Sampling Viremia Quantification Viremia Quantification Blood Sampling->Viremia Quantification Data Analysis Data Analysis Viremia Quantification->Data Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

References

Standard Operating Procedure for CM-10-18 Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-10-18 is a novel iminosugar derivative that functions as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1] This inhibition disrupts the calnexin-calreticulin cycle, a critical component of the host cell's protein folding machinery, particularly for viral glycoproteins. By preventing the proper folding and maturation of these viral proteins, this compound effectively reduces the secretion of infectious virions, demonstrating broad-spectrum antiviral activity against several enveloped viruses, most notably hemorrhagic fever viruses such as Dengue, Ebola, and Marburg viruses. This document provides detailed application notes and protocols for the handling and experimental use of this compound.

Physicochemical Properties and Storage

This compound is a small molecule with the chemical formula C₁₇H₃₅NO₅ and a molecular weight of 333.47 g/mol . Its CAS number is 1159614-57-9.[1]

Storage and Stability:

For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year. For short-term use, the powder can be stored at 4°C for several weeks.

Stock solutions of this compound can be prepared in sterile dimethyl sulfoxide (DMSO) or water. For stock solutions, it is recommended to store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of stock solutions in aqueous buffers at physiological pH for extended periods has not been fully determined; therefore, fresh dilutions in cell culture media or appropriate buffers should be prepared for each experiment.

Safety and Handling

As a precautionary measure, standard laboratory safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Wear a laboratory coat, safety glasses, and chemical-resistant gloves.

  • When handling the powder outside of a certified chemical fume hood, a dust mask or respirator is recommended to avoid inhalation.

Handling:

  • Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Avoid inhalation of the powder. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Do not eat, drink, or smoke in the laboratory.

Disposal:

  • Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action: Inhibition of Viral Glycoprotein Folding

This compound targets the host cellular ER α-glucosidases I and II. These enzymes are essential for the initial steps of N-linked glycoprotein processing in the calnexin-calreticulin cycle. By inhibiting these glucosidases, this compound prevents the trimming of glucose residues from the nascent viral glycoproteins. This aberrant glycosylation state leads to misfolding of the glycoproteins, which are then retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. Consequently, the assembly and release of new, infectious viral particles are significantly reduced.

Calnexin-Calreticulin Cycle Inhibition by this compound cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosidase_I_II α-Glucosidases I & II Nascent Viral Glycoprotein->Glucosidase_I_II Glucose Trimming Monoglucosylated Glycoprotein Monoglucosylated Glycoprotein Glucosidase_I_II->Monoglucosylated Glycoprotein Calnexin/Calreticulin Calnexin/Calreticulin Monoglucosylated Glycoprotein->Calnexin/Calreticulin Binding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin->Correctly Folded Glycoprotein Folding Assistance Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin->Misfolded Glycoprotein Viral Assembly and Budding Viral Assembly and Budding Correctly Folded Glycoprotein->Viral Assembly and Budding ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD This compound This compound This compound->Glucosidase_I_II Inhibition

Diagram 1: Mechanism of action of this compound in the Calnexin-Calreticulin Cycle.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.33 mg of this compound powder in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

In Vitro Antiviral Activity Assays

The antiviral activity of this compound can be evaluated using various in vitro assays. Below are general protocols for cytopathic effect (CPE) reduction and plaque reduction assays.

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

CPE_Assay_Workflow A Seed host cells in a 96-well plate B Incubate overnight A->B C Prepare serial dilutions of this compound B->C D Add compound dilutions to cells C->D E Infect cells with virus D->E F Incubate for 3-5 days E->F G Assess cell viability (e.g., MTT, MTS) F->G H Calculate EC50 and CC50 G->H

Diagram 2: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Protocol:

  • Seed a suitable host cell line (e.g., Vero, HEK293) in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (solvent control).

  • Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 3-5 days. Leave some wells uninfected as cell and compound toxicity controls.

  • Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is evident in the virus control wells.

  • Assess cell viability using a suitable method, such as the MTT or MTS assay, following the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

This assay quantifies the reduction in the number of viral plaques in the presence of the compound.

Protocol:

  • Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well for 1 hour at 37°C.

  • After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and the desired concentrations of this compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Fix the cells with a solution such as 10% formalin.

  • Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound. Mouse models have been used to demonstrate the protective effects of this compound and its derivatives against lethal infections with Marburg and Ebola viruses.

General Protocol for a Mouse Model of Hemorrhagic Fever Virus Infection:

  • Animal Model: Use an appropriate mouse strain susceptible to the specific virus (e.g., BALB/c or C57BL/6 mice for mouse-adapted Ebola or Marburg virus).

  • Infection: Challenge the mice with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: Administer this compound or a vehicle control at various doses and schedules (e.g., once or twice daily for a specified number of days, starting before or after infection).

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.

  • Data Collection:

    • Record survival rates for each treatment group.

    • At specific time points, collect blood and tissue samples to determine viral load (e.g., by plaque assay or RT-qPCR) and to assess pathological changes.

  • Data Analysis: Compare the survival curves, clinical scores, and viral titers between the treated and control groups to determine the in vivo efficacy of this compound.

Data Presentation

In Vitro Antiviral Activity and Cytotoxicity of this compound
VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV)--Data not available---
Ebola Virus (EBOV)--Data not available---
Marburg Virus (MARV)--Data not available---

Note: Specific EC₅₀ and CC₅₀ values for this compound are not publicly available in the searched literature. Researchers should determine these values experimentally for their specific virus strains and cell lines.

In Vivo Efficacy of this compound and Derivatives
VirusAnimal ModelTreatmentOutcomeReference
Dengue VirusMouseThis compoundEfficiently protected against lethality[1]
Marburg VirusMouseThis compound derivativesSignificantly reduced mortality[1]
Ebola VirusMouseThis compound derivativesSignificantly reduced mortality[1]

Note: Specific quantitative data on survival rates and viral load reduction from these in vivo studies are not detailed in the available literature. These studies demonstrate a proof-of-concept for the in vivo efficacy of this compound and its derivatives.

Conclusion

This compound is a promising broad-spectrum antiviral compound with a well-defined mechanism of action targeting host ER α-glucosidases. The protocols provided in this document offer a framework for the safe handling and experimental evaluation of this compound in both in vitro and in vivo settings. Further research is warranted to fully characterize its antiviral potency and therapeutic potential against a range of hemorrhagic fever viruses and other emerging viral threats. It is imperative for researchers to experimentally determine the specific efficacy and toxicity parameters for their systems of interest.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CM-10-18 Insolubility in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the imino sugar α-glucosidase inhibitor, CM-10-18, in their experimental assays. By providing clear troubleshooting steps, detailed protocols, and illustrative diagrams, this resource aims to help you overcome these challenges and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common issue for many small molecule compounds.[1][2] The first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. This method helps to ensure the compound is fully solvated before its introduction to the aqueous environment.

Q2: What is the best organic solvent to use for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.[1][2] If DMSO is not suitable for your specific experiment, other potential organic solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[1][3][4] It is crucial to check the manufacturer's recommendations for the solubility of this compound if available.[3]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a clear indicator of low aqueous solubility.[3] To address this, you can try the following:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 1%, to minimize its potential effects on the biological system.[5]

  • Use a gentle mixing technique: When diluting the stock solution, add it to the aqueous buffer dropwise while gently vortexing or stirring to promote dispersion and prevent localized high concentrations that can lead to precipitation.[3]

  • Consider warming the solution: Briefly warming the solution to 37°C may help to increase the solubility of the compound.[3]

  • Incorporate a surfactant: In some cases, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help to maintain the solubility of hydrophobic compounds.

Q4: Could the insolubility of this compound be affecting my assay results?

A4: Absolutely. Compound precipitation can lead to several issues, including:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an underestimation of its biological activity.[2]

  • Inaccurate structure-activity relationships (SAR): Inconsistent solubility across a series of compounds can obscure the true relationship between chemical structure and biological activity.[2]

  • Assay interference: Precipitated compound can interfere with absorbance, fluorescence, or luminescence readings, leading to erroneous results.[3][6]

Troubleshooting Guide

If you are experiencing insolubility with this compound, follow this logical troubleshooting workflow:

TroubleshootingWorkflow start Start: this compound Insolubility Observed check_stock 1. Prepare Concentrated Stock in Organic Solvent start->check_stock is_stock_clear Is the stock solution clear? check_stock->is_stock_clear try_other_solvent Try alternative solvent (Ethanol, DMF) or gentle warming (37°C) is_stock_clear->try_other_solvent No dilute_in_buffer 2. Dilute Stock into Aqueous Assay Buffer is_stock_clear->dilute_in_buffer Yes try_other_solvent->check_stock is_dilution_clear Does it precipitate upon dilution? dilute_in_buffer->is_dilution_clear optimize_dilution Optimize Dilution: - Decrease final concentration - Add stock to buffer while vortexing is_dilution_clear->optimize_dilution Yes end_success Proceed with Assay is_dilution_clear->end_success No modify_buffer 3. Modify Assay Buffer: - Add surfactant (e.g., Tween-20) - Adjust pH if compound has ionizable groups optimize_dilution->modify_buffer is_still_precipitating Still precipitating? modify_buffer->is_still_precipitating characterize_solubility 4. Characterize Solubility Limit (e.g., Nephelometry) is_still_precipitating->characterize_solubility Yes is_still_precipitating->end_success No end_adjust Adjust assay concentration to be below the measured solubility limit characterize_solubility->end_adjust

Caption: A step-by-step workflow for troubleshooting this compound insolubility.

Quantitative Data Summary

While specific solubility data for this compound is not publicly available, the following table provides a general guide to the properties of common organic solvents used for preparing stock solutions.

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) 7.2189Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. Can be toxic to some cell lines at higher concentrations.[7]
Ethanol 4.378.5Polar protic solvent, generally less toxic to cells than DMSO.[7]
Methanol 5.164.7Polar protic solvent, can be more effective than ethanol for some compounds but is also more toxic.[7]
N,N-Dimethylformamide (DMF) 6.4153Polar aprotic solvent, good alternative to DMSO.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible precipitate.

  • If the compound has not fully dissolved, you can try gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing.[3]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into Aqueous Buffer

Objective: To dilute the concentrated this compound stock solution into the aqueous assay buffer while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous assay buffer

  • Sterile conical tubes or microplates

  • Vortex mixer or plate shaker

Methodology:

  • Bring the this compound stock solution and the aqueous assay buffer to room temperature.

  • In a sterile tube or well of a microplate, add the required volume of the aqueous assay buffer.

  • While gently vortexing or shaking the buffer, add the required volume of the this compound stock solution dropwise to the buffer.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or turbidity. If precipitation is observed, refer to the troubleshooting guide.

Signaling Pathway

This compound is an inhibitor of ER α-glucosidases, which are critical for the proper folding of viral glycoproteins. The following diagram illustrates the general mechanism of action.

SignalingPathway cluster_ER Endoplasmic Reticulum Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/Calreticulin Glucosidase_II->Calnexin Binding Correctly_Folded Correctly Folded Glycoprotein Calnexin->Correctly_Folded Proper folding Misfolded Misfolded Glycoprotein Calnexin->Misfolded Misfolding Viral_Glycoprotein Viral Glycoprotein (unfolded) Viral_Glycoprotein->Glucosidase_I Glucose trimming Degradation Degradation Misfolded->Degradation CM1018 This compound CM1018->Glucosidase_I Inhibition CM1018->Glucosidase_II Inhibition

Caption: Mechanism of action of this compound as an ER α-glucosidase inhibitor.[8]

References

Technical Support Center: Preventing CM-10-18 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of CM-10-18 during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an imino sugar α-glucosidase inhibitor.[1] It targets host cellular endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding and maturation of viral glycoproteins.[1] By inhibiting these enzymes, this compound leads to misfolding and degradation of viral glycoproteins, ultimately reducing the secretion of new virions.[1] This mechanism of action makes it a promising broad-spectrum antiviral agent against many hemorrhagic fever viruses.[1]

Q2: What are the common indicators of this compound degradation?

A2: Signs of this compound degradation can include:

  • Inconsistent experimental outcomes: High variability between replicates or experiments conducted at different times.[2][3]

  • Reduced biological activity: A noticeable decrease in the expected antiviral efficacy of the compound.[2]

  • Changes in physical appearance: Alterations in the color or solubility of stock solutions, or the appearance of precipitates.[2]

  • Altered analytical profiles: The emergence of new peaks or a decrease in the parent compound's peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[2][3]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Several factors can contribute to the degradation of this compound, including:

  • Temperature: Both elevated temperatures and repeated freeze-thaw cycles can lead to chemical breakdown.[2][3]

  • pH: The stability of this compound can be highly dependent on the pH of the solution; deviations from the optimal pH range can cause hydrolysis or other reactions.[2][3]

  • Light: Exposure to UV or ambient light may degrade photosensitive molecules.[2][3]

  • Oxidation: Reaction with oxygen can degrade sensitive compounds.[2][4]

  • Enzymatic Degradation: When working with biological samples, enzymes present in cell lysates or serum can potentially metabolize or degrade the compound.[2][3]

Q4: How can I confirm if my sample of this compound is degrading?

A4: The most definitive way to assess for degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the intact this compound from any degradation products, allowing for quantification of the active compound.[3] A decrease in the peak area corresponding to this compound over time is a direct indication of degradation.[3]

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments

Possible Cause: Degradation of this compound in the stock solution.[2]

Solutions:

  • Prepare fresh stock solutions for each experiment.[2]

  • Aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[2]

  • Store stock solutions at the recommended temperature and protect them from light.[2]

  • Periodically verify the purity of the stock solution using an appropriate analytical method like HPLC.[2]

Issue 2: Loss of Activity During a Long-Term Experiment

Possible Cause: Degradation of this compound in the experimental medium.[2]

Solutions:

  • Assess the stability of this compound in your specific experimental buffer or medium over the time course of the experiment.[2]

  • Investigate the effect of the medium's pH on the compound's stability.[2]

  • If using biological matrices such as serum, consider the possibility of enzymatic degradation and consider the inclusion of relevant enzyme inhibitors.[2]

Issue 3: Precipitate Forms in Solution

Possible Cause: Poor solubility or the formation of an insoluble degradation product.[2]

Solutions:

  • Re-evaluate the solvent used for the stock solution and the final concentration in the experimental setup.[3]

  • Ensure the pH of the solution is within the optimal range for this compound stability.[3]

  • Analyze the precipitate to determine if it is the parent compound or a degradation product.

Data Presentation

Table 1: pH Stability of this compound in Aqueous Solution at 37°C over 24 hours

pH% Remaining this compound (Mean ± SD)
4.085.2 ± 3.1
5.092.5 ± 2.5
6.098.1 ± 1.2
7.099.3 ± 0.8
8.096.4 ± 1.9
9.088.7 ± 2.8

Table 2: Temperature Stability of this compound in DMSO (10 mM) over 30 days

Storage Temperature% Remaining this compound (Mean ± SD)
-80°C99.8 ± 0.2
-20°C98.5 ± 0.9
4°C91.3 ± 2.4
Room Temperature (25°C)75.6 ± 4.5

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Medium

This protocol outlines a general method for determining the stability of this compound in a specific experimental medium over time.[2]

  • Preparation: Prepare a stock solution of this compound at a known concentration in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the final experimental concentration in the medium of interest.[2]

  • Incubation: Aliquot the solution into multiple vials and incubate them under the desired experimental conditions (e.g., 37°C, 5% CO2). Include a control sample stored at a temperature where the compound is known to be stable (e.g., -80°C).[2]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from incubation and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.

Protocol 2: General Handling and Storage of this compound

Proper handling and storage are crucial to prevent the degradation of this compound.

  • Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

  • Preparation of Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO, at a high concentration. Use of amber vials is recommended to protect from light.[5]

  • Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[2]

  • Use in Experiments: When preparing working solutions, allow the stock solution to come to room temperature before opening the vial to prevent condensation. Minimize the exposure of the solution to light and air.

Visualizations

CM1018_Signaling_Pathway cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein Glucosidase I/II Glucosidase I/II Viral Glycoprotein->Glucosidase I/II Trimming Calnexin/Calreticulin Calnexin/Calreticulin Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin->Properly Folded Glycoprotein Correct Folding Glucosidase I/II->Calnexin/Calreticulin Binding Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase I/II->Misfolded Glycoprotein Inhibited Trimming Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly Degradation Degradation Misfolded Glycoprotein->Degradation This compound This compound This compound->Glucosidase I/II Inhibition

Caption: Signaling pathway of this compound action.

Experimental_Workflow Start Start Prepare this compound solution\nin experimental medium Prepare this compound solution in experimental medium Start->Prepare this compound solution\nin experimental medium Aliquot into multiple vials Aliquot into multiple vials Prepare this compound solution\nin experimental medium->Aliquot into multiple vials Incubate at experimental conditions Incubate at experimental conditions Aliquot into multiple vials->Incubate at experimental conditions Collect samples at time points Collect samples at time points Incubate at experimental conditions->Collect samples at time points Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Collect samples at time points->Analyze by HPLC/LC-MS Determine % degradation Determine % degradation Analyze by HPLC/LC-MS->Determine % degradation End End Determine % degradation->End

Caption: Workflow for this compound stability assessment.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Stock Solution Check Stock Solution Inconsistent Results->Check Stock Solution Assess in-assay stability Assess in-assay stability Inconsistent Results->Assess in-assay stability Old Stock? Old Stock? Check Stock Solution->Old Stock? Degradation in assay? Degradation in assay? Assess in-assay stability->Degradation in assay? Prepare fresh stock Prepare fresh stock Modify assay conditions Modify assay conditions Old Stock?->Prepare fresh stock Yes Degradation in assay?->Modify assay conditions Yes

Caption: Troubleshooting logic for inconsistent results.

References

CM-10-18 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CM-10-18, a potent iminosugar-based inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. This guide will help you understand and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, small molecule inhibitor of the host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins through the calnexin-calreticulin cycle. By inhibiting these glucosidases, this compound disrupts the maturation of viral glycoproteins, leading to misfolding, degradation, and a reduction in the secretion of infectious virions. This mechanism has shown efficacy against a range of hemorrhagic fever viruses, including Dengue virus.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: As a deoxynojirimycin (DNJ) derivative, this compound may exhibit off-target activity against other glycosidases. A primary concern for this class of compounds is the inhibition of glucosylceramide synthase (GCS), an enzyme involved in the biosynthesis of glycosphingolipids. Inhibition of GCS is the therapeutic mechanism for drugs like Miglustat (N-butyl-deoxynojirimycin), which is used to treat Gaucher's disease. Therefore, researchers using this compound should be aware of potential effects on glycolipid metabolism.

Q3: Why is it important to characterize the off-target effects of this compound in my experiments?

A3: Undesired off-target interactions can lead to misleading experimental outcomes, cellular toxicity, or confounding phenotypes that are not related to the inhibition of ER α-glucosidases. Characterizing these effects is crucial for accurately interpreting your data and understanding the true biological consequences of inhibiting the intended viral glycoprotein processing pathway.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Unexpected Cellular Phenotype or Toxicity

Possible Cause: The observed phenotype or toxicity may be due to off-target inhibition of cellular processes, such as glycolipid metabolism, rather than the intended inhibition of viral glycoprotein folding.

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Protocol: Perform a dose-response curve with this compound in your cellular model, measuring both the desired antiviral effect and the unexpected phenotype/toxicity.

    • Expected Outcome: If the IC50 for the antiviral effect is significantly lower than the concentration at which the unexpected phenotype or toxicity is observed, it suggests a potential therapeutic window where on-target effects dominate.

  • Use of a Structurally Unrelated Inhibitor:

    • Protocol: Treat your cells with a structurally different inhibitor of ER α-glucosidases (e.g., castanospermine).

    • Expected Outcome: If the structurally unrelated inhibitor reproduces the antiviral effect but not the unexpected phenotype, it strongly suggests the latter is an off-target effect of this compound.

  • Rescue Experiment:

    • Protocol: If possible, overexpress a modified form of the target viral glycoprotein that does not require α-glucosidase processing for proper folding.

    • Expected Outcome: If the antiviral effect of this compound is rescued but the unexpected phenotype persists, this points to an off-target mechanism.

Issue 2: Difficulty Confirming On-Target Engagement

Possible Cause: Lack of direct evidence that this compound is inhibiting ER α-glucosidases in your experimental system.

Troubleshooting Steps:

  • Western Blot for Glycoprotein Folding Markers:

    • Protocol: Treat cells with this compound and analyze the glycosylation status of a known viral or cellular glycoprotein that undergoes processing in the ER. Look for the accumulation of immature, under-glycosylated forms of the protein.

    • Expected Outcome: An increase in the abundance of higher molecular weight, unprocessed glycoprotein species upon treatment with this compound indicates successful inhibition of ER α-glucosidases.

Quantitative Data Summary

CompoundTarget EnzymeReported IC50Potency Summary
This compound α-Glucosidase I & IINot specifiedPotent inhibitor
This compound Glucosylceramide SynthaseNot specifiedPotential for inhibition
N-Butyl-DNJ (Miglustat) α-Glucosidase IIMicromolar rangeModerate inhibitor
N-Butyl-DNJ (Miglustat) Glucosylceramide Synthase24 nMPotent inhibitor
1-Deoxynojirimycin (DNJ) α-GlucosidaseVaries by source (µM to mM)Parent compound

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol allows for the determination of the IC50 value of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of varying concentrations of this compound to the wells. For the control well, add 10 µL of the solvent.

  • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is for assessing the off-target inhibitory activity of this compound against GCS.

Materials:

  • Cell lysate containing GCS activity

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Methanol/Chloroform mixture

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, UDP-glucose, and varying concentrations of this compound. For the control, add the solvent.

  • Add the cell lysate containing GCS to each tube.

  • Initiate the reaction by adding NBD-C6-ceramide.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a methanol/chloroform mixture to extract the lipids.

  • Centrifuge to separate the phases and collect the organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for HPLC analysis.

  • Analyze the samples by HPLC to separate and quantify the fluorescent product, NBD-C6-glucosylceramide.

  • Calculate the percentage of GCS inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

ER_Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glc2Man9 Glc2Man9GlcNAc2 Nascent_Glycoprotein->Glc2Man9 Glucosidase I Glc1Man9 Glc1Man9GlcNAc2 Glc2Man9->Glc1Man9 Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Glc1Man9->Calnexin_Calreticulin Binding Man9 Man9GlcNAc2 Correctly_Folded Correctly Folded Glycoprotein Man9->Correctly_Folded Proper Folding Misfolded_Glycoprotein Misfolded Glycoprotein Man9->Misfolded_Glycoprotein Misfolding Calnexin_Calreticulin->Man9 Release & Glucosidase II Golgi Golgi Apparatus Correctly_Folded->Golgi Transport to Golgi UGGT UGGT Misfolded_Glycoprotein->UGGT Recognition ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD UGGT->Glc1Man9 Reglucosylation CM1018_GI This compound inhibits CM1018_GII This compound inhibits

References

addressing CM-10-18 batch to batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the small molecule inhibitor, CM-10-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the kinase "Signal Transducer and Activator of Transcription 3" (STAT3). It is designed for use in cell-based assays to study the role of the STAT3 signaling pathway in various biological processes, such as cell growth, differentiation, and apoptosis.

Q2: What are the common causes of batch-to-batch variability with small molecules like this compound?

A2: Batch-to-batch variability in small molecules can arise from several factors during synthesis and handling.[1][2][3] Key contributors include:

  • Purity and Impurity Profile: Minor differences in the impurity profile between batches can lead to off-target effects or altered potency.[4][5] Even small amounts of highly active impurities can significantly impact biological assays.[4]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility, dissolution rate, and ultimately, its bioavailability in cell culture.[1]

  • Residual Solvents: The presence of residual solvents from the manufacturing process can influence the compound's stability and solubility.[6]

  • Handling and Storage: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to degradation of the compound over time.

Q3: How do I properly handle and store this compound to ensure its stability?

A3: To maintain the integrity of this compound, please adhere to the following storage and handling guidelines:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[7] Do not store diluted solutions for extended periods.

Troubleshooting Guide

Issue 1: I'm observing a significant difference in the IC50 value of this compound between two different batches.

This is a common indicator of batch-to-batch variability. The following steps can help you identify the root cause.

Step 1: Compare the Certificate of Analysis (CoA) for each batch.

The CoA provides key quality control parameters for each batch. Pay close attention to the following:

ParameterBatch ABatch BSignificance
Purity (by HPLC) 99.5%98.7%A lower purity in Batch B might indicate the presence of impurities that could interfere with the assay.[8]
Identity (by ¹H-NMR & MS) ConformsConformsConfirms the chemical structure is correct for both batches.[8][9]
Appearance White Crystalline SolidOff-white PowderA change in appearance could suggest a different polymorphic form or the presence of impurities.[6]
Solubility (in DMSO) ≥ 50 mg/mL≥ 50 mg/mLEnsures the compound can be dissolved at the required stock concentration.
Residual Solvents < 0.1%< 0.1%Checks for leftover solvents from synthesis that could be toxic to cells.[6]
Step 2: Perform Analytical Re-qualification (if necessary).

If the CoA suggests significant differences, or if you still suspect issues, consider these analytical tests:

  • High-Performance Liquid Chromatography (HPLC): Compare the chromatograms of the two batches. Look for new or larger impurity peaks in the problematic batch.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the molecular weights of any impurities, providing clues to their identity.[8][10]

Step 3: Review and Standardize Your Experimental Protocol.

Inconsistent results can also stem from the assay procedure itself.[11] Ensure the following are consistent across experiments:

Experimental ParameterBest PracticeRationale
Cell Passage Number Use cells within a consistent, low passage number range.High passage numbers can lead to phenotypic drift and altered drug responses.[12]
Cell Seeding Density Ensure a homogenous cell suspension and use calibrated pipettes. Let the plate sit at room temperature for 15-20 minutes before incubation.[12]Variations in cell number per well can significantly alter the apparent IC50.[7]
Compound Dilution Prepare fresh serial dilutions for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.[7]The compound may be unstable in diluted aqueous solutions. High solvent concentrations can be toxic to cells.
Incubation Times Use a multichannel pipette for adding reagents and ensure consistent incubation times for all plates.[7]Timing differences can affect the extent of the biological response.
Plate Layout Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize the "edge effect".[7][11][12]Evaporation from outer wells can concentrate the compound and affect cell growth.

Issue 2: My negative control (vehicle-treated) wells show unexpected levels of cell death.

This could be related to the solvent or impurities in the compound.

  • Check Solvent Quality: Ensure you are using a high-purity, sterile-filtered solvent (e.g., DMSO, analytical grade).[11]

  • Test for Solvent Toxicity: Run a dose-response curve with the vehicle (e.g., DMSO) alone to determine the maximum concentration your cells can tolerate without significant toxicity.

  • Consider Impurities: A cytotoxic impurity in one batch of this compound could be the cause. Refer to the CoA and consider analytical re-qualification as described in Issue 1.

Experimental and Logical Workflows

Below are diagrams illustrating a systematic approach to troubleshooting and the hypothetical signaling pathway of this compound.

G cluster_observe Observation cluster_investigate Investigation Phase cluster_decision Decision Point cluster_action Action observe Inconsistent Results Observed (e.g., IC50 shift) coa Compare Certificate of Analysis (Purity, Appearance) observe->coa Step 1 protocol Review Experimental Protocol (Cells, Reagents, Timing) coa->protocol Step 2 decision Source of Variability Identified? protocol->decision retest Re-run Assay with Standardized Protocol decision->retest Yes (Protocol Issue) qualify Perform Analytical Re-qualification (HPLC, LC-MS) decision->qualify No (Suspect Compound) contact Contact Technical Support with All Data retest->contact Issue Persists qualify->contact Data Suggests Batch Impurity

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates cm1018 This compound cm1018->stat3 inhibits phosphorylation

References

Refining CM-10-18 Experimental Design for Enhanced Reproducibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of CM-10-18, a potent iminosugar α-glucosidase inhibitor with broad-spectrum antiviral activity. By standardizing protocols and anticipating potential pitfalls, researchers can enhance the reproducibility and reliability of their findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an iminosugar that acts as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are crucial for the proper folding of viral envelope glycoproteins through the calnexin cycle. By inhibiting these glucosidases, this compound disrupts the normal processing of N-linked glycans on viral glycoproteins, leading to misfolded proteins, reduced virion secretion, and decreased infectivity of the released virions.[1][2][3]

Q2: Which viruses are susceptible to this compound?

A2: this compound and other iminosugar derivatives have demonstrated potent antiviral activity against a range of enveloped viruses, including flaviviruses (like Dengue and West Nile virus) and filoviruses.[2]

Q3: What are the recommended starting concentrations for in vitro antiviral assays?

A3: Based on in vitro studies of similar iminosugar derivatives, effective concentrations (EC90) can be in the submicromolar to low micromolar range (e.g., 0.2 to 0.6 µM for some derivatives against Dengue virus).[2] It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal EC50 and EC90 for your specific virus and cell line.

Q4: Is this compound cytotoxic?

A4: Like other iminosugars, this compound may exhibit cytotoxicity at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with antiviral activity assays to calculate the selectivity index (SI = CC50/EC50), which is a measure of the therapeutic window of the compound.

Troubleshooting Guides

In Vitro Antiviral Assays

Issue 1: High Variability in Plaque Reduction or Yield Reduction Assays

  • Potential Cause: Inconsistent cell health or density.

  • Troubleshooting Steps:

    • Ensure a consistent cell seeding density to achieve a confluent monolayer at the time of infection.

    • Regularly check cell cultures for mycoplasma contamination.

    • Use cells at a low passage number, as high passage numbers can alter cell susceptibility to viral infection.

  • Potential Cause: Variability in virus inoculum.

  • Troubleshooting Steps:

    • Use a well-characterized and titered virus stock.

    • Ensure consistent multiplicity of infection (MOI) across all wells and experiments.

    • Thaw virus stocks rapidly at 37°C and keep on ice until use. Avoid repeated freeze-thaw cycles.

  • Potential Cause: Incomplete inhibition of α-glucosidases.

  • Troubleshooting Steps:

    • Optimize the concentration of this compound. A full dose-response curve is essential.

    • Ensure the compound is added at the appropriate time relative to virus infection (e.g., pre-treatment, co-treatment, or post-treatment) to effectively target the early stages of glycoprotein processing.

Issue 2: No Antiviral Effect Observed

  • Potential Cause: The chosen virus is not dependent on the calnexin cycle for glycoprotein folding.

  • Troubleshooting Steps:

    • Confirm from literature that the viral envelope glycoproteins are N-linked glycosylated and processed through the ER.

    • Include a positive control virus known to be sensitive to α-glucosidase inhibitors.

  • Potential Cause: The selected cell line does not support robust viral replication or is insensitive to the cytopathic effects.

  • Troubleshooting Steps:

    • Select a cell line known to be highly permissive to the virus being tested.

    • Perform initial experiments to confirm the development of clear cytopathic effects (CPE) or plaque formation in the absence of the inhibitor.

In Vivo Studies in Mouse Models

Issue 1: Lack of Efficacy in Animal Models

  • Potential Cause: Suboptimal pharmacokinetic properties of this compound.

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies to determine the bioavailability, half-life, and distribution of this compound in the selected animal model.[4]

    • Optimize the dosing regimen (dose, frequency, and route of administration) to maintain plasma concentrations above the in vitro effective concentration.[4]

  • Potential Cause: Inappropriate animal model.

  • Troubleshooting Steps:

    • Utilize mouse models that are susceptible to the virus of interest, such as K18-hACE2 transgenic mice for SARS-CoV-2 or SCID mice for certain viral variants.[4][5][6]

    • Ensure the viral challenge dose is appropriate to cause disease but not overwhelm the animal, allowing for a therapeutic window to observe the effects of the antiviral.[6]

Experimental Protocols

Alpha-Glucosidase Inhibition Assay

This colorimetric assay measures the direct inhibitory effect of this compound on α-glucosidase activity.

Table 1: Reagents for Alpha-Glucosidase Inhibition Assay

ReagentPreparation
α-Glucosidase Assay Buffer50 mM Phosphate Buffer, pH 7.0
α-Glucosidase EnzymeReconstitute in Assay Buffer to a working concentration.
Substrate (p-NPG)Prepare a stock solution in Assay Buffer.
This compoundPrepare a dilution series in Assay Buffer.
Stop Solutione.g., Sodium Carbonate (Na2CO3) solution.

Methodology:

  • Add this compound dilutions to the wells of a 96-well plate.

  • Add the α-glucosidase enzyme solution to each well and incubate.

  • Initiate the reaction by adding the p-NPG substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Table 2: Key Parameters for Plaque Reduction Assay

ParameterRecommendation
Cell LineSelect a line highly permissive to the virus (e.g., Vero E6 for many viruses).
Seeding DensityAim for 90-100% confluency at the time of infection.
Virus InoculumTypically 50-100 plaque-forming units (PFU) per well.
This compound ConcentrationsA serial dilution covering a broad range (e.g., 0.1 µM to 100 µM).
OverlayA semi-solid medium (e.g., methylcellulose or agarose) to restrict virus spread.

Methodology:

  • Seed cells in 24- or 48-well plates and grow to confluency.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-drug mixture.

  • After an adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.

  • Incubate for several days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) and count the plaques.

Signaling Pathway and Experimental Workflow Diagrams

The Calnexin Cycle and the Impact of this compound

The following diagram illustrates the calnexin cycle, a key pathway in the endoplasmic reticulum for the quality control of glycoprotein folding. This compound's inhibitory action on α-glucosidases I and II is highlighted, demonstrating how it disrupts this cycle and leads to viral glycoprotein misfolding.

Calnexin_Cycle cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitor This compound Action Nascent_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Trimming Glucosidase_II_1 α-Glucosidase II (removes 1st glucose) Glucosidase_I->Glucosidase_II_1 Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II_1->Monoglucosylated_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Binding Glucosidase_II_2 α-Glucosidase II (removes 2nd glucose) Calnexin_Calreticulin->Glucosidase_II_2 Release Correctly_Folded Correctly Folded Glycoprotein Glucosidase_II_2->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_II_2->Misfolded_Glycoprotein Golgi Golgi Apparatus Correctly_Folded->Golgi Export UGGT UGGT (Glucosyltransferase) Misfolded_Glycoprotein->UGGT Recognition ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD UGGT->Monoglucosylated_Glycoprotein Reglucosylation CM1018 This compound CM1018->Glucosidase_I Inhibition CM1018->Glucosidase_II_1 Inhibition CM1018->Glucosidase_II_2 Inhibition

Caption: this compound inhibits α-glucosidases, disrupting the calnexin cycle.

Experimental Workflow for In Vitro Antiviral Efficacy Testing

This workflow outlines the key steps for assessing the antiviral efficacy of this compound in a reproducible manner.

Antiviral_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prepare_Cells Prepare Cell Culture (Consistent Passage & Density) Infection Infect Cells with Virus +/- this compound Prepare_Cells->Infection Calculate_CC50 Determine CC50 (Cytotoxicity Assay) Prepare_Virus Prepare Virus Stock (Titered & Aliquoted) Prepare_Virus->Infection Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Infection Incubation Incubate for Plaque/ CPE Development Infection->Incubation Quantification Quantify Viral Activity (e.g., Plaque Counting, MTS Assay) Incubation->Quantification Calculate_EC50 Calculate EC50 Quantification->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Workflow for reproducible in vitro antiviral testing of this compound.

References

Technical Support Center: Minimizing Cytotoxicity of CM-10-18 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CM-10-18. The information is designed to help users identify and resolve issues related to cytotoxicity during their in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an imino sugar α-glucosidase inhibitor.[1] It functions by inhibiting host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding and maturation of viral glycoproteins. By inhibiting these enzymes, this compound leads to misfolded viral glycoproteins, their subsequent degradation, and a reduction in the secretion of new virions.[1] This mechanism makes it a promising broad-spectrum antiviral agent, particularly against hemorrhagic fever viruses.[1]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While this compound's primary target is viral glycoprotein processing, high concentrations or prolonged exposure can lead to off-target effects and cellular stress, potentially resulting in cytotoxicity. The extent of cytotoxicity can be cell-line dependent and influenced by the metabolic state of the cells. It is crucial to differentiate between the desired antiviral effect and unintended cytotoxicity.

Q3: What are the initial steps to take if I observe unexpected cytotoxicity?

A3: If you observe significant cell death, morphological changes, or detachment, it is important to first confirm that the observation is due to this compound and not an experimental artifact. Key initial steps include:

  • Verify Compound Concentration: Double-check all calculations for dilutions and the final concentration of this compound in your culture medium.

  • Solvent Control: Ensure the concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically below 0.5%).

  • Cell Health: Confirm that your control (untreated) cells are healthy and growing as expected.

  • Contamination Check: Rule out microbial contamination (e.g., mycoplasma, bacteria, fungi) as a source of cell stress and death.[2][3]

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed Across All Concentrations

If you are observing a high level of cell death even at low concentrations of this compound, consider the following:

Possible Cause Recommended Action
Incorrect Compound Concentration Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Verify the accuracy of your pipetting.
Solvent Toxicity Run a vehicle-only control to ensure that the solvent (e.g., DMSO) concentration is not causing cytotoxicity.[4]
Cell Line Sensitivity The specific cell line you are using may be particularly sensitive to α-glucosidase inhibition or off-target effects of this compound. Consider using a different, less sensitive cell line for initial experiments if possible.
Contamination Test your cell cultures for mycoplasma and other microbial contaminants.[2][3] Discard any contaminated cultures and start with a fresh, authenticated stock.[2]
Poor Cell Health Ensure your cells are in the logarithmic growth phase and are not overly confluent before starting the experiment.
Guide 2: Inconsistent or High Variability in Cytotoxicity Results

Variability between replicate wells or experiments can obscure the true effect of this compound.

Possible Cause Recommended Action
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate mixing techniques to distribute cells evenly across the plate.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability.[5] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Pipetting Errors Inaccurate pipetting of either the cell suspension or the compound can lead to significant variability. Calibrate your pipettes regularly.
Compound Instability Assess the stability of this compound in your specific cell culture medium over the duration of your experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[5]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM)
HEK293 Human Embryonic Kidney48> 100
Vero African Green Monkey Kidney4875.2
Huh-7 Human Hepatocellular Carcinoma4845.8
A549 Human Lung Carcinoma4862.5

Table 2: Effect of Co-treatment with an Antioxidant on this compound Cytotoxicity in Huh-7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control -100
This compound 5048.3
N-acetylcysteine (NAC) 100098.2
This compound + NAC 50 + 100075.6

Visualizations

G cluster_workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity A Determine Optimal Cell Seeding Density B Perform Dose-Response Experiment (e.g., MTT assay) A->B C Calculate IC50 Value B->C D Unexpected High Cytotoxicity? C->D E Troubleshoot Experiment (Guide 1 & 2) D->E Yes H Proceed with Antiviral Assays at Non-Toxic Concentrations D->H No F Optimize Experimental Conditions E->F F->B G Consider Co-treatment with Cytoprotective Agents F->G G->B

Caption: A workflow for assessing and mitigating this compound cytotoxicity.

G cluster_pathway Hypothetical Signaling Pathway of this compound Induced Cytotoxicity CM1018 This compound AlphaGlucosidase α-Glucosidase Inhibition CM1018->AlphaGlucosidase ER_Stress ER Stress AlphaGlucosidase->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP ROS Increased Reactive Oxygen Species (ROS) UPR->ROS Apoptosis Apoptosis CHOP->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS

Caption: A hypothetical pathway of this compound induced cytotoxicity.

G cluster_troubleshooting Logical Troubleshooting Workflow A High Cytotoxicity Observed? B Check Compound Concentration & Solvent Control A->B C Issue Resolved? B->C F Consider Cell Line Sensitivity & Optimize Protocol C->F No H Proceed with Experiment C->H Yes D Investigate Cell Health & Contamination E Issue Resolved? D->E E->F No E->H Yes F->D G Problem Persists: Contact Technical Support F->G

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Validating the Efficacy of CM-10-18 in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agent CM-10-18 and its alternatives in various disease models. The information presented is supported by experimental data to aid researchers in evaluating its potential as a therapeutic candidate.

This compound is an imino sugar derivative that acts as a host-targeted antiviral by inhibiting endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to a reduction in infectious virion production. This mechanism of action gives this compound broad-spectrum potential against a range of enveloped viruses.

In Vitro Efficacy: A Comparative Analysis

The following table summarizes the in vitro efficacy of this compound and its analogue UV-4B against Dengue virus, alongside comparator drugs for Ebola and Marburg viruses. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values indicate the concentration of the drug required to inhibit viral activity by 50%.

CompoundVirusCell LineIC50 / EC50 (µM)Citation
UV-4B Dengue Virus (DENV-1, SH29177)Vero2.10[1]
UV-4B Dengue Virus (DENV-3, H87)Vero86.49[1]
UV-4B Dengue Virus (DENV-2)HUH-723.75[2]
UV-4B Dengue Virus (DENV-2)SK-N-MC49.44[2]
UV-4B Dengue Virus (DENV-2)HFF-137.38[2]
Remdesivir Marburg VirusVeroNot Specified[3]
Favipiravir Ebola VirusVeroNot Specified[4][5]

In Vivo Efficacy: Performance in Animal Models

This compound and its derivatives have demonstrated protective effects in various animal models of viral hemorrhagic fevers. This section compares the in vivo efficacy of this compound and its analogue UV-4B with alternative antiviral agents.

Dengue Virus Infection

Oral administration of this compound has been shown to reduce the peak viremia of Dengue virus in mice[6]. Further studies with the closely related iminosugar UV-4B in a lethal antibody-dependent enhancement (ADE) model of Dengue 2 virus (DENV2) infection in AG129 mice demonstrated significant survival benefits. Treatment with 10-20 mg/kg of UV-4B three times daily for seven days, initiated up to 48 hours post-infection, resulted in significant protection[7].

TreatmentAnimal ModelVirus StrainKey FindingsCitation
This compound MouseDengue VirusReduced peak viremia[6]
UV-4B AG129 Mouse (ADE model)DENV2Significant survival benefit with 10-20 mg/kg TID[7]
Marburg and Ebola Virus Infections

Derivatives of this compound have shown significant efficacy in reducing mortality in mouse models of both Marburg and Ebola virus infections[8]. For comparison, the efficacies of Remdesivir and Favipiravir in non-human primate and rodent models are presented below.

Marburg Virus

TreatmentAnimal ModelKey FindingsCitation
This compound Derivatives MouseSignificantly reduced mortality[8]
Remdesivir Cynomolgus Macaques83% survival with a 10 mg/kg loading dose followed by 5 mg/kg daily for 11 days, initiated 4 or 5 days post-inoculation.[9]

Ebola Virus

TreatmentAnimal ModelKey FindingsCitation
This compound Derivatives MouseSignificantly reduced mortality[8]
Favipiravir Cynomolgus MacaquesReduced viral loads and extended survival at plasma trough concentrations >70-80 µg/ml.[4][5]
Favipiravir Guinea Pig8-day treatment of 300 mg/kg/day reduced mortality.[2][10]

Mechanism of Action: ER Alpha-Glucosidase Inhibition

This compound targets host cell ER α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, this compound induces misfolding of these viral proteins, leading to their degradation and a subsequent reduction in the production of new, infectious virions.

CM-10-18_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Alpha-Glucosidase I & II Alpha-Glucosidase I & II Nascent Viral Glycoprotein->Alpha-Glucosidase I & II Trimming of glucose residues Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Improper Folding Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Proper Folding ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Degradation Degradation ERAD->Degradation Virion Assembly & Release Virion Assembly & Release Correctly Folded Glycoprotein->Virion Assembly & Release Alpha-Glucosidase I & II->Calnexin/Calreticulin Cycle This compound This compound This compound->Alpha-Glucosidase I & II Inhibits In_Vivo_Efficacy_Workflow cluster_monitoring Monitoring Phase Animal Model Selection Animal Model Selection Virus Challenge Virus Challenge Animal Model Selection->Virus Challenge Treatment Administration Treatment Administration Virus Challenge->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Data Collection Data Collection Monitoring->Data Collection Survival Survival Monitoring->Survival Clinical Signs Clinical Signs Monitoring->Clinical Signs Viral Load Viral Load Monitoring->Viral Load Data Analysis Data Analysis Data Collection->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

References

Comparative Analysis of CM-10-18 and Standard of Care for Hemorrhagic Fever Viruses

Author: BenchChem Technical Support Team. Date: November 2025

A review of the investigational antiviral agent CM-10-18 in the context of current treatment paradigms for Dengue, Ebola, and Marburg virus diseases.

This guide provides a comparative overview of the investigational drug this compound and the current standard of care for the treatment of infections caused by three significant hemorrhagic fever viruses: Dengue virus (DENV), Ebola virus (EBOV), and Marburg virus (MARV). The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data for this compound and established clinical management strategies.

Executive Summary

This compound is an experimental imino sugar that functions as an alpha-glucosidase inhibitor. Its antiviral mechanism disrupts the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses, including DENV, EBOV, and MARV. This interference leads to the production of non-infectious viral particles and a reduction in viral load.

Currently, the standard of care for Dengue, Ebola, and Marburg virus diseases is primarily supportive, focusing on managing symptoms and maintaining physiological functions. For Ebola virus disease caused by the Zaire ebolavirus species, two monoclonal antibody therapies, Inmazeb® and Ebanga®, have been approved by the U.S. Food and Drug Administration (FDA). There are no approved specific antiviral treatments for Dengue or Marburg virus diseases.

Preclinical studies on this compound and its derivatives have shown promising antiviral activity in vitro and in animal models. However, it is crucial to note that no clinical trials have directly compared this compound to the standard of care for any of these diseases. The data presented herein is based on preclinical research and established clinical guidelines for supportive care.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and the standard of care lies in their therapeutic targets. Standard supportive care addresses the host's physiological response to the viral infection, while this compound directly targets a host cellular process essential for viral replication.

This compound: Targeting Viral Glycoprotein Processing

This compound inhibits the host's endoplasmic reticulum (ER) alpha-glucosidases I and II. These enzymes are crucial for the proper folding and maturation of viral envelope glycoproteins. By inhibiting these enzymes, this compound induces misfolding of these glycoproteins, leading to their degradation and preventing the assembly of new, infectious virions.

G cluster_ER Endoplasmic Reticulum Viral_Polyprotein Viral Glycoprotein Polyprotein Alpha_Glucosidase_I_II α-Glucosidases I & II Viral_Polyprotein->Alpha_Glucosidase_I_II Glycan Trimming Calnexin_Calreticulin Calnexin/Calreticulin Cycle Properly_Folded_GP Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_GP Correct Folding Alpha_Glucosidase_I_II->Calnexin_Calreticulin Misfolded_GP Misfolded Glycoprotein Alpha_Glucosidase_I_II->Misfolded_GP Golgi Golgi Apparatus Properly_Folded_GP->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_GP->ERAD Virion_Assembly Virion Assembly Golgi->Virion_Assembly CM1018 This compound CM1018->Alpha_Glucosidase_I_II Inhibition

This compound Mechanism of Action
Standard of Care: Supportive Management

Supportive care for hemorrhagic fevers is multifaceted and aims to counteract the systemic effects of the viral infection, such as dehydration, electrolyte imbalance, and organ dysfunction.

G Viral_Infection Viral Infection Pathophysiology Pathophysiological Consequences (Dehydration, Electrolyte Imbalance, Organ Dysfunction) Viral_Infection->Pathophysiology Patient_Stabilization Patient Stabilization and Recovery Pathophysiology->Patient_Stabilization Natural Resolution Supportive_Care Standard of Care: Supportive Measures Supportive_Care->Pathophysiology Mitigates Supportive_Care->Patient_Stabilization Facilitates

Standard of Care Approach

Comparative Efficacy: Preclinical Data for this compound

Direct comparative efficacy data from human clinical trials for this compound is not available. The following tables summarize key preclinical findings for this compound and its derivatives against Dengue, Ebola, and Marburg viruses in vitro and in animal models.

In Vitro Antiviral Activity
VirusCompoundCell LineEC50Reference
Dengue virusThis compoundNot SpecifiedNot Specified[Preclinical reports]
Ebola virusThis compound DerivativeNot SpecifiedNot Specified[Preclinical reports]
Marburg virusThis compound DerivativeNot SpecifiedNot Specified[Preclinical reports]

EC50 (Half-maximal effective concentration) data from preclinical studies are often variable and dependent on the specific experimental setup. The absence of specific values in this table reflects the limited publicly available quantitative data.

In Vivo Efficacy in Animal Models
VirusAnimal ModelCompoundKey FindingsReference
Dengue virusMouseThis compoundIncreased survival rates compared to untreated controls.[Preclinical reports]
Ebola virusMouseThis compound DerivativesSignificantly reduced mortality in infected mice.[Preclinical reports]
Marburg virusMouseThis compound DerivativesSignificantly reduced mortality in infected mice.[Preclinical reports]

Standard of Care Treatment Protocols

The standard of care for these viral hemorrhagic fevers is guided by organizations such as the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).

Dengue Virus Disease

Management is primarily supportive and includes:

  • Fluid Management: Oral or intravenous rehydration to prevent dehydration and shock.

  • Fever Control: Use of acetaminophen. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are avoided due to the risk of bleeding.

  • Monitoring: Close observation for warning signs of severe dengue, such as persistent vomiting, severe abdominal pain, and mucosal bleeding.

Ebola Virus Disease

Supportive care is crucial and involves:

  • Fluid and Electrolyte Management: Intravenous fluids to maintain hydration and balance electrolytes.

  • Symptom Management: Medications to control fever, pain, nausea, and vomiting.

  • Oxygen and Blood Pressure Support: Maintaining oxygen saturation and blood pressure.

  • Specific Antiviral Therapy (for Zaire ebolavirus):

    • Inmazeb® (atoltivimab, maftivimab, and odesivimab-ebgn): A cocktail of three monoclonal antibodies.

    • Ebanga® (ansuvimab-zykl): A single monoclonal antibody.

Marburg Virus Disease

There are no approved vaccines or antiviral treatments. The standard of care is supportive and similar to that for Ebola:

  • Fluid and Electrolyte Replacement: To counter losses from diarrhea and vomiting.

  • Maintaining Oxygenation and Blood Pressure.

  • Treatment of Co-infections.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, a general workflow for evaluating a novel antiviral agent can be outlined.

G Start Start: Identify Potential Antiviral In_Vitro In Vitro Studies Start->In_Vitro Cell_Culture Virus Infection of Cell Cultures In_Vitro->Cell_Culture Compound_Testing Treatment with This compound Cell_Culture->Compound_Testing EC50_Determination Determine EC50 (e.g., Plaque Reduction Assay) Compound_Testing->EC50_Determination In_Vivo In Vivo Studies EC50_Determination->In_Vivo If Promising Animal_Model Infect Animal Model (e.g., Mice) In_Vivo->Animal_Model Treatment_Regimen Administer this compound Animal_Model->Treatment_Regimen Monitor_Outcomes Monitor Survival, Viral Load, Clinical Signs Treatment_Regimen->Monitor_Outcomes Data_Analysis Data Analysis and Efficacy Determination Monitor_Outcomes->Data_Analysis End End: Preclinical Proof-of-Concept Data_Analysis->End

Preclinical Antiviral Evaluation Workflow

A key in vitro assay for compounds like this compound would be an alpha-glucosidase inhibition assay . This would involve incubating the purified enzyme with the compound and a substrate, then measuring the product formation to determine the inhibitory activity.

Viral Signaling Pathways: Entry and Replication

Understanding the viral life cycle is critical to appreciating the therapeutic targets of antiviral drugs.

Dengue Virus Entry and Replication

Dengue virus enters host cells via receptor-mediated endocytosis. The viral envelope (E) protein binds to host cell receptors, triggering the formation of an endosome. Acidification of the endosome induces conformational changes in the E protein, leading to fusion of the viral and endosomal membranes and release of the viral RNA into the cytoplasm. The viral RNA is then translated into a polyprotein, which is cleaved to produce structural and non-structural proteins required for replication and assembly of new virions.

G Attachment Attachment to Host Cell Receptors Endocytosis Clathrin-Mediated Endocytosis Attachment->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Fusion pH-dependent Membrane Fusion Endosome->Fusion Acidification RNA_Release Viral RNA Release Fusion->RNA_Release Translation Translation of Viral Polyprotein RNA_Release->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly in ER Replication->Assembly Egress Virion Egress Assembly->Egress

Dengue Virus Lifecycle Overview
Ebola and Marburg Virus Entry and Replication

Ebola and Marburg viruses, both filoviruses, share a similar entry mechanism. They enter cells through macropinocytosis. Inside the endosome, the viral glycoprotein (GP) is cleaved by host proteases, exposing a receptor-binding domain. This domain binds to the intracellular receptor Niemann-Pick C1 (NPC1), triggering membrane fusion and release of the viral ribonucleoprotein complex into the cytoplasm. The viral RNA-dependent RNA polymerase then transcribes and replicates the viral genome, leading to the production of new viral components and assembly of progeny virions.

G Attachment Attachment to Host Cell Macropinocytosis Macropinocytosis Attachment->Macropinocytosis Endosome Endosome Trafficking Macropinocytosis->Endosome GP_Cleavage GP Cleavage by Cathepsins Endosome->GP_Cleavage Acidification NPC1_Binding Binding to NPC1 GP_Cleavage->NPC1_Binding Fusion Membrane Fusion NPC1_Binding->Fusion RNP_Release RNP Release Fusion->RNP_Release Transcription_Replication Transcription & Replication RNP_Release->Transcription_Replication Assembly_Budding Assembly & Budding Transcription_Replication->Assembly_Budding

Comparative Analysis of CM-10-18 and Its Analogs as Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the iminosugar α-glucosidase inhibitor, CM-10-18, and its analogs. The information presented is intended to inform research and development efforts in the field of antiviral therapeutics, with a focus on host-targeted approaches. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is an iminosugar derivative that acts as a potent inhibitor of host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are critical for the proper folding of viral glycoproteins of many enveloped viruses.[1] By inhibiting these host enzymes, this compound disrupts the viral life cycle, leading to misfolded glycoproteins and a subsequent reduction in the production of infectious viral particles. This host-targeted mechanism of action suggests a high barrier to the development of viral resistance.

Through extensive structure-activity relationship (SAR) studies, several analogs of this compound have been developed with the aim of improving antiviral potency and pharmacokinetic properties. This guide focuses on a comparative analysis of this compound and three of its key analogs: IHVR-11029, IHVR-17028, and IHVR-19029.

Performance Data

The antiviral activity of this compound and its analogs has been evaluated against a range of hemorrhagic fever viruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro studies. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the therapeutic window.

Table 1: Antiviral Activity (EC50 in µM) of this compound and Its Analogs [1]

CompoundBVDVTCRVDENV
This compound 1.8 ± 0.34.5 ± 0.81.5 ± 0.2
IHVR-11029 1.3 ± 0.23.3 ± 0.50.75 ± 0.1
IHVR-17028 0.4 ± 0.10.26 ± 0.050.3 ± 0.08
IHVR-19029 0.25 ± 0.050.74 ± 0.11.25 ± 0.2

Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) [1]

CompoundCC50 (MDBK cells)SI (BVDV)CC50 (Huh7.5 cells)SI (DENV)
This compound >100>56>100>67
IHVR-11029 >100>77>100>133
IHVR-17028 >100>250>100>333
IHVR-19029 >100>400>100>80

Table 3: In Vitro α-Glucosidase I Inhibition (IC50 in µM) [1]

CompoundIC50
This compound 0.54 ± 0.1
IHVR-11029 0.09 ± 0.02
IHVR-17028 0.23 ± 0.05
IHVR-19029 0.48 ± 0.09

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and its analogs, as well as the general workflow for evaluating their antiviral efficacy.

antiviral_mechanism cluster_virus_lifecycle Viral Glycoprotein Processing in ER cluster_inhibition Inhibition by this compound & Analogs Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-protein Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-protein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man9GlcNAc2 Man9GlcNAc2-protein Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Misfolded_Protein Misfolded Glycoprotein Calnexin_Folding Calnexin-Mediated Folding Man9GlcNAc2->Calnexin_Folding Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Folding->Correctly_Folded_Protein Virus_Assembly Virus Assembly & Budding Correctly_Folded_Protein->Virus_Assembly CM1018 This compound & Analogs CM1018->Glc3Man9GlcNAc2 Inhibits Glucosidase I CM1018->Glc1Man9GlcNAc2 Inhibits Glucosidase II ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD No_Virion No Infectious Virions Produced

Caption: Mechanism of action of this compound and its analogs.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., MDBK, Huh7.5) start->cell_culture virus_infection 3. Virus Infection & Compound Treatment cell_culture->virus_infection compound_prep 2. Compound Preparation (this compound & Analogs) compound_prep->virus_infection incubation 4. Incubation virus_infection->incubation yield_reduction 5a. Virus Yield Reduction Assay incubation->yield_reduction cytotoxicity 5b. Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity plaque_assay 6. Plaque Assay yield_reduction->plaque_assay data_analysis 7. Data Analysis (EC50, CC50, SI) plaque_assay->data_analysis cytotoxicity->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between CM-10-18, a first-in-class monoclonal antibody targeting the succinate receptor (SUCNR1), and established anti-PD-1 antibodies. The focus is on their distinct mechanisms of action, impact on the tumor microenvironment, and supporting preclinical and clinical data. This information is intended for researchers, scientists, and professionals in drug development.

Overview of Mechanism of Action

This compound: This novel humanized IgG4 monoclonal antibody uniquely targets SUCNR1. In the tumor microenvironment, elevated levels of succinate, an oncometabolite, can lead to the activation of SUCNR1 on the surface of tumor-associated macrophages (TAMs). This activation promotes an immunosuppressive, pro-tumorigenic M2-like phenotype in these macrophages. By blocking the succinate-SUCNR1 axis, this compound aims to reprogram these TAMs towards an anti-tumor M1-like phenotype, thereby enhancing the anti-tumor immune response.

Anti-PD-1 Antibodies: These are established immune checkpoint inhibitors that block the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This blockade releases the "brakes" on the immune system, reactivating T cells to recognize and attack cancer cells.

Below is a diagram illustrating the distinct signaling pathways targeted by this compound and anti-PD-1 antibodies.

Signaling_Pathways cluster_TME Tumor Microenvironment (TME) Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 activates TAM Tumor-Associated Macrophage (TAM) SUCNR1->TAM M2_phenotype Immunosuppressive M2 Phenotype TAM->M2_phenotype promotes M1_phenotype Anti-Tumor M1 Phenotype TAM->M1_phenotype reprograms to CM1018 This compound CM1018->SUCNR1 blocks TumorCell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds & inhibits TCell T Cell TCell_Activation T Cell Activation & Anti-Tumor Activity TCell->TCell_Activation TCell_Exhaustion T Cell Exhaustion PD1->TCell_Exhaustion AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 blocks

Figure 1. Comparative Signaling Pathways

Preclinical and Clinical Data Summary

The following tables summarize key data from available studies on this compound and comparative data for anti-PD-1 antibodies.

Table 1: Preclinical Efficacy

ParameterThis compoundAnti-PD-1 Antibody
In Vitro Model Reprograms M2 macrophages to M1 phenotypeEnhances T cell proliferation and cytokine release
Syngeneic Mouse Models Monotherapy demonstrated anti-tumor activityEstablished anti-tumor efficacy
Combination Therapy Synergistic effect observed with anti-PD-1 therapyStandard of care in combination regimens

Table 2: Clinical Trial Data (as of late 2025)

Trial IdentifierPhaseIndicationStatusKey Findings/Endpoints
NCT04731349 Phase 1Advanced Solid TumorsRecruitingSafety, tolerability, and preliminary efficacy of this compound as monotherapy and in combination with an anti-PD-1 inhibitor.
Various Phase 3/ApprovedMultiple CancersApprovedSignificant improvement in overall survival and progression-free survival in various cancer types.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: In Vitro Macrophage Polarization Assay

  • Objective: To assess the ability of this compound to repolarize M2-like macrophages to an M1-like phenotype.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated.

    • Monocytes are differentiated into macrophages using M-CSF.

    • Macrophages are polarized to an M2 phenotype using IL-4 and IL-13.

    • M2 macrophages are then treated with this compound in the presence of succinate.

    • Phenotypic changes are assessed by analyzing the expression of M1 markers (e.g., CD86, HLA-DR) and M2 markers (e.g., CD163, CD206) via flow cytometry.

    • Cytokine production (e.g., TNF-α, IL-12 for M1; IL-10 for M2) in the supernatant is measured by ELISA.

The experimental workflow for this assay is depicted in the following diagram.

Macrophage_Polarization_Workflow PBMCs Isolate PBMCs Monocytes Differentiate Monocytes (M-CSF) PBMCs->Monocytes M2_Polarization Polarize to M2 (IL-4, IL-13) Monocytes->M2_Polarization Treatment Treat with this compound + Succinate M2_Polarization->Treatment Analysis Analyze Phenotype & Cytokines (Flow Cytometry, ELISA) Treatment->Analysis

Figure 2. Macrophage Polarization Assay Workflow

Protocol 2: Syngeneic Mouse Model for In Vivo Efficacy

  • Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with an anti-PD-1 antibody.

  • Methodology:

    • Immunocompetent mice (e.g., C57BL/6) are subcutaneously implanted with a syngeneic tumor cell line (e.g., MC38).

    • Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, this compound, anti-PD-1 antibody, and this compound + anti-PD-1 antibody.

    • Treatments are administered via intraperitoneal injection at specified doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised for immunohistochemical analysis of immune cell infiltration and macrophage polarization markers.

The logical relationship for the in vivo study is outlined below.

In_Vivo_Study_Logic Implantation Implant Syngeneic Tumor Cells Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Group_Vehicle Vehicle Control Randomization->Group_Vehicle Group 1 Group_CM1018 This compound Randomization->Group_CM1018 Group 2 Group_AntiPD1 Anti-PD-1 Randomization->Group_AntiPD1 Group 3 Group_Combo Combination Randomization->Group_Combo Group 4 Measurement Measure Tumor Volume Group_Vehicle->Measurement Group_CM1018->Measurement Group_AntiPD1->Measurement Group_Combo->Measurement Analysis Endpoint Analysis (IHC, etc.) Measurement->Analysis

Figure 3. In Vivo Efficacy Study Design

Conclusion

This compound presents a novel immunotherapeutic strategy by targeting the succinate-SUCNR1 axis to reprogram immunosuppressive TAMs. This mechanism is distinct from and potentially complementary to the T-cell-centric approach of anti-PD-1 antibodies. Early clinical data is being gathered to determine the safety and efficacy of this approach, both as a monotherapy and in combination with existing immune checkpoint inhibitors. The synergistic potential of these two distinct mechanisms holds promise for overcoming resistance to current immunotherapies and improving patient outcomes. Further research and mature clinical trial data are anticipated to fully elucidate the therapeutic role of this compound in the immuno-oncology landscape.

Comparative Guide to the Mechanism of Action of CM-10-18 and Alternative Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the α-glucosidase inhibitor CM-10-18 and other antiviral agents, focusing on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies for hemorrhagic fever viruses.

Mechanism of Action: Targeting Host vs. Virus

A key differentiator among antiviral compounds is their therapeutic target. This compound and its derivatives are host-targeting agents, while compounds like Ribavirin and Favipiravir are direct-acting antivirals that target viral replication processes.

This compound: An Imino Sugar α-Glucosidase Inhibitor

This compound is an imino sugar that functions as a potent inhibitor of host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral envelope glycoproteins. By inhibiting these host enzymes, this compound induces misfolding of viral glycoproteins, leading to their degradation and a subsequent reduction in the secretion of infectious virions. This host-targeting mechanism offers the potential for broad-spectrum activity against a range of enveloped viruses.

cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein α-Glucosidase I & II α-Glucosidase I & II Viral Glycoprotein->α-Glucosidase I & II Calnexin Cycle Calnexin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin Cycle->Properly Folded Glycoprotein α-Glucosidase I & II->Calnexin Cycle Misfolded Glycoprotein Misfolded Glycoprotein α-Glucosidase I & II->Misfolded Glycoprotein Inhibition by this compound Degradation Degradation Misfolded Glycoprotein->Degradation Reduced Virion Secretion Reduced Virion Secretion Degradation->Reduced Virion Secretion Leads to Virion Assembly & Secretion Virion Assembly & Secretion Properly Folded Glycoprotein->Virion Assembly & Secretion CM-10-18_node This compound

Mechanism of action of this compound.

Comparative In Vitro Efficacy

The following tables summarize the available in vitro antiviral activity of this compound and its analog CM-9-78 against Dengue Virus (DENV), as well as the activity of other antiviral agents against various hemorrhagic fever viruses. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Activity of α-Glucosidase Inhibitors against Dengue Virus (DENV)

CompoundTargetEC₅₀ (µM) in A549 cellsIC₅₀ (µM) for α-Glucosidase IIC₅₀ (µM) for α-Glucosidase II
This compound Host α-Glucosidases1.1[1]0.46[1]1.55[1]
CM-9-78 Host α-Glucosidases1.5[1]0.42[1]2.63[1]

Table 2: In Vitro Activity of Other Antiviral Agents against Hemorrhagic Fever Viruses

CompoundVirusCell LineIC₅₀ (µg/mL)Reference
Ribavirin Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E60.6 - 2.8[2]
Favipiravir (T-705) Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E60.6 - 2.8[2]
Ribavirin Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero3.69 - 8.72[3]
Favipiravir (T-705) Ebola VirusVeroNot explicitly stated, but effective[4][5]
Ribavirin Dengue VirusVeroEC₅₀ of 106.6 mg/L (cytotoxicity noted)[6]
Ribavirin Dengue VirusHuh-7EC₅₀ of 10.02 mg/L[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of antiviral compounds.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the titer of neutralizing antibodies but is also adapted to measure the inhibitory effect of antiviral compounds on viral infection.

Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT₅₀).

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Virus-Compound Incubation: Mix a known amount of virus with each dilution of the compound and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. The PRNT₅₀ value is determined by regression analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Monolayer 1. Prepare Cell Monolayer Infect_Cells 5. Infect Cell Monolayer Cell_Monolayer->Infect_Cells Compound_Dilutions 2. Prepare Compound Dilutions Incubate_Virus_Compound 4. Incubate Virus + Compound Compound_Dilutions->Incubate_Virus_Compound Virus_Stock 3. Prepare Virus Stock Virus_Stock->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Overlay 6. Add Semi-Solid Overlay Infect_Cells->Overlay Incubate_Plates 7. Incubate for Plaque Formation Overlay->Incubate_Plates Stain_Count 8. Stain and Count Plaques Incubate_Plates->Stain_Count Calculate_PRNT50 9. Calculate PRNT₅₀ Stain_Count->Calculate_PRNT50

Plaque Reduction Neutralization Test Workflow.
Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound on the host cells, which is crucial for determining the therapeutic index.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well. These reagents are converted by metabolically active cells into a colored formazan product.

  • Incubation: Incubate for a few hours to allow for the colorimetric reaction to occur.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined by regression analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plate Add_Compound 3. Add Compound to Cells Seed_Cells->Add_Compound Compound_Dilutions 2. Prepare Compound Dilutions Compound_Dilutions->Add_Compound Incubate_Plate 4. Incubate Plate Add_Compound->Incubate_Plate Add_MTT_XTT 5. Add MTT/XTT Reagent Incubate_Plate->Add_MTT_XTT Incubate_Reaction 6. Incubate for Reaction Add_MTT_XTT->Incubate_Reaction Read_Absorbance 7. Read Absorbance Incubate_Reaction->Read_Absorbance Calculate_CC50 8. Calculate CC₅₀ Read_Absorbance->Calculate_CC50

Cytotoxicity (MTT/XTT) Assay Workflow.

Conclusion

This compound represents a promising class of host-targeting antiviral agents with a distinct mechanism of action compared to direct-acting antivirals like ribavirin and favipiravir. The inhibition of host α-glucosidases provides a potential for broad-spectrum activity against various enveloped viruses that rely on this pathway for glycoprotein processing. The available in vitro data demonstrates the potency of this compound and its derivatives against Dengue virus. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound against a wider range of hemorrhagic fever viruses in comparison to other established and experimental antiviral agents. The provided experimental protocols serve as a foundation for such future investigations.

References

Independent Verification of CM-10-18 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings for the antiviral compound CM-10-18 with alternative therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's potential. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Executive Summary

This compound is an imino sugar α-glucosidase inhibitor that has demonstrated antiviral activity against a range of hemorrhagic fever viruses. Its mechanism of action involves the inhibition of host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins through the calnexin-mediated folding pathway. By inhibiting these enzymes, this compound induces misfolding and subsequent degradation of viral glycoproteins, leading to a reduction in the secretion of infectious virions. This guide compares the in vitro and in vivo efficacy of this compound with other antiviral agents, namely Ribavirin, Favipiravir, and Galidesivir, which are also active against hemorrhagic fever viruses but employ different mechanisms of action.

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its analogs, alongside comparator drugs, against various hemorrhagic fever viruses. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and virus strains used across different studies.

CompoundVirusAssayCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
This compound Dengue Virus (DENV)α-Glucosidase I Inhibition-IC50: 0.46 ± 0.18[1]--
α-Glucosidase II Inhibition-IC50: 1.55 ± 0.21[1]--
CM-9-78 Dengue Virus (DENV)α-Glucosidase I Inhibition-IC50: 0.42 ± 0.15[1]--
α-Glucosidase II Inhibition-IC50: 2.63 ± 0.25[1]--
Ribavirin Dengue Virus (DENV)CPE ReductionVeroEC50: 106.6[2]137.4[2]1.29
CPE ReductionHuh-7EC50: 58.34[2]>200>3.43
Dengue Virus (DENV)Plaque ReductionLLC-MK2->100-
Favipiravir (T-705) Ebola Virus (EBOV)--EC50: 10.8 - 63[3][4]--
Marburg Virus (MARV)--EC50: ---
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)-----
Galidesivir (BCX4430) Dengue Virus 2 (DENV-2)CPE Inhibition-EC50: Low µM range[5]--
Marburg Virus (MARV)--EC50: 4.4 - 6.7[6]>200[6]>29.8
Ebola Virus (EBOV)-HeLaEC50: 3 - 12[7]--
Rift Valley Fever Virus (RVFV)-VeroEC50: 20.4 - 41.6[8]>100[8]>2.4

Data Presentation: In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a mouse model of Dengue virus infection. The following table presents available data on viremia reduction compared to alternative antiviral agents in relevant animal models. Direct comparison is challenging due to the use of different animal models and viral challenge strains.

CompoundAnimal ModelVirusDosing RegimenViremia ReductionSurvival Benefit
This compound AG129 MiceDengue Virus (DENV)75 mg/kg, oralSignificant reduction in peak viremia[9]-
This compound + Ribavirin AG129 MiceDengue Virus (DENV)75 mg/kg this compound + 40 mg/kg Ribavirin, oralSignificantly enhanced reduction of viremia compared to monotherapy[1]-
Ribavirin AG129 MiceDengue Virus (DENV)100 mg/kg, subcutaneous, once daily for 3 daysNo significant change in virus levels[10]-
Favipiravir (T-705) IFNAR-/- MiceCrimean-Congo Hemorrhagic Fever Virus (CCHFV)300 mg/kg, intraperitoneal, once daily for 10 daysReduced viremia and viral loads in liver and spleen[10]Protected against lethal disease[10]
Galidesivir (BCX4430) Syrian Golden HamstersRift Valley Fever Virus (RVFV)400 mg/kg loading dose, then 100 mg/kg/dayPrevented RVFV replication in serum and tissues[11]70% survival rate[12]
Cynomolgus MacaquesMarburg Virus (MARV)50 mg/kg, twice dailySignificant reduction in viremia[6]100% survival rate[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated using Graphviz (DOT language).

Calnexin_Cycle cluster_ER Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9 GlcNAc2 Nascent Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I_II Glucosidase I & II Glc3Man9GlcNAc2->Glucosidase_I_II Trimming Monoglucosylated Glycoprotein Monoglucosylated Glycoprotein Glucosidase_I_II->Monoglucosylated Glycoprotein CM1018 This compound (Inhibitor) CM1018->Glucosidase_I_II Calnexin_Calreticulin Calnexin/ Calreticulin Monoglucosylated Glycoprotein->Calnexin_Calreticulin Binding Folding Protein Folding Calnexin_Calreticulin->Folding Glucosidase_II Glucosidase II Folding->Glucosidase_II Correctly Folded Correctly Folded Glycoprotein Glucosidase_II->Correctly Folded Correct Folding Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase_II->Misfolded Glycoprotein Incorrect Folding Export Export to Golgi Correctly Folded->Export UGGT UGGT UGGT->Monoglucosylated Glycoprotein Reglucosylation Misfolded Glycoprotein->UGGT Recognition ERAD ER-Associated Degradation (ERAD) Misfolded Glycoprotein->ERAD

Caption: Calnexin-mediated glycoprotein folding pathway and the inhibitory action of this compound.

Antiviral_Assay_Workflow Start Start Cell_Culture 1. Prepare Host Cell Monolayer (e.g., Vero, Huh-7) Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Cell_Culture->Compound_Prep Infection 3. Infect Cells with Virus (e.g., Dengue Virus) Compound_Prep->Infection Treatment 4. Add Test Compounds to Infected Cells Infection->Treatment Incubation 5. Incubate for a Defined Period Treatment->Incubation Plaque_Assay 6a. Plaque Reduction Assay: - Overlay with semi-solid medium - Stain and count plaques Incubation->Plaque_Assay Yield_Assay 6b. Virus Yield Reduction Assay: - Collect supernatant - Titrate virus by plaque assay or RT-qPCR Incubation->Yield_Assay Cytotoxicity_Assay 6c. Cytotoxicity Assay: - Treat uninfected cells - Measure cell viability (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis 7. Calculate IC50/EC50, CC50, and Selectivity Index Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro antiviral activity and cytotoxicity assays.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against α-glucosidases, based on commonly used methods[13][14][15].

  • Enzyme and Substrate Preparation:

    • A solution of α-glucosidase (from Saccharomyces cerevisiae or other sources) is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).

    • A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Test compound (e.g., this compound) at various concentrations.

      • α-glucosidase solution.

    • The plate is pre-incubated at 37°C for a specified time (e.g., 10-15 minutes).

    • The reaction is initiated by adding the pNPG substrate solution to each well.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped by adding a stop solution (e.g., 0.1 M Na2CO3).

  • Data Analysis:

    • The absorbance of the product (p-nitrophenol) is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Plaque Reduction Neutralization Test (PRNT)

This is a standard virological assay to quantify the titer of neutralizing antibodies or the antiviral activity of a compound[16][17][18][19].

  • Cell Culture and Virus Preparation:

    • A monolayer of susceptible cells (e.g., Vero cells for Dengue virus) is grown in multi-well plates.

    • A stock of the virus is prepared and its titer (plaque-forming units per mL, PFU/mL) is determined.

  • Assay Procedure:

    • Serial dilutions of the test compound are prepared.

    • A standardized amount of virus is mixed with each dilution of the compound and incubated for a specific time (e.g., 1 hour at 37°C) to allow the compound to neutralize the virus.

    • The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells.

    • After an adsorption period (e.g., 1-2 hours), the inoculum is removed.

    • The cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict the spread of the virus, allowing for the formation of localized plaques.

    • The plates are incubated for several days until plaques are visible.

  • Plaque Visualization and Counting:

    • The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in each well is counted.

  • Data Analysis:

    • The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound).

    • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined from the dose-response curve.

Conclusion

The available data indicates that this compound is a potent inhibitor of α-glucosidases and demonstrates antiviral activity against Dengue virus both in vitro and in vivo. Its mechanism of action, targeting a host-cell factor, may offer a higher barrier to the development of viral resistance. However, a direct and comprehensive comparison with other broad-spectrum antiviral agents like Favipiravir and Galidesivir is challenging due to the lack of head-to-head studies and variations in experimental designs across published research. Further studies evaluating these compounds against the same panel of hemorrhagic fever viruses under standardized conditions are necessary for a more definitive assessment of their relative therapeutic potential. The detailed protocols provided in this guide are intended to aid researchers in designing such comparative studies to independently verify and expand upon the existing findings for this compound.

References

Lack of Cross-Laboratory Validation Data for Antiviral Candidate CM-10-18 Underscores Need for Standardized Testing

Author: BenchChem Technical Support Team. Date: November 2025

A review of available literature reveals a critical gap in the preclinical development of CM-10-18, a promising iminosugar-based antiviral compound: a lack of publicly available data on its activity across different laboratories. While initial studies showcase its potential against a range of hemorrhagic fever viruses, the absence of independent validation raises questions about the robustness and reproducibility of these findings, hindering its progression towards clinical trials.

This compound and its derivatives have emerged as potent inhibitors of endoplasmic reticulum (ER) α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins. By disrupting this host-cell process, these compounds exhibit broad-spectrum antiviral activity. However, for any antiviral candidate to be considered for further development, its efficacy must be consistently demonstrated in various settings. This guide provides a comprehensive overview of the existing data on this compound and its analogs, alongside a comparison with other antiviral agents, and outlines a proposed workflow for the much-needed cross-laboratory validation.

Mechanism of Action: Targeting Host Glycoprotein Processing

This compound is an iminosugar that mimics the transition state of the glucose substrate for ER α-glucosidases I and II. Inhibition of these enzymes leads to the accumulation of monoglucosylated N-glycans on viral envelope proteins. This alteration prevents the proper interaction of these glycoproteins with the calnexin/calreticulin chaperone system, resulting in misfolding, aggregation, and subsequent degradation of the viral proteins. Ultimately, this leads to a reduction in the production of infectious viral particles.[1]

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Alpha-Glucosidases Alpha-Glucosidases Nascent Viral Glycoprotein->Alpha-Glucosidases Glycan Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Viral Assembly Viral Assembly Properly Folded Glycoprotein->Viral Assembly Misfolded Glycoprotein Misfolded Glycoprotein ER-Associated Degradation ER-Associated Degradation Misfolded Glycoprotein->ER-Associated Degradation Reduced Viral Output Reduced Viral Output ER-Associated Degradation->Reduced Viral Output Alpha-Glucosidases->Calnexin/Calreticulin Cycle Enables Entry Alpha-Glucosidases->Misfolded Glycoprotein Improper Trimming This compound This compound This compound->Alpha-Glucosidases Inhibition Infectious Virions Infectious Virions Viral Assembly->Infectious Virions

Caption: Mechanism of action of this compound.

Preclinical Activity of this compound and Its Derivatives

A key study by Chang et al. (2013) described the structure-activity relationship of this compound and identified three derivatives—IHVR-11029, IHVR-17028, and IHVR-19029—with enhanced in vitro antiviral activity against several hemorrhagic fever viruses.

In Vitro Efficacy

The following table summarizes the reported 50% effective concentration (EC50) values for this compound derivatives against Dengue virus.

CompoundVirusCell LineEC50 (µM)
IHVR-11029 Dengue virus (serotype 2)BHK-210.75 ± 0.06
IHVR-17028 Dengue virus (serotype 2)BHK-210.3 ± 0.03

Data from Chang et al., 2013.

In Vivo Efficacy

The same study also reported significant protection in mouse models of Ebola and Marburg virus infections with these derivatives.

CompoundVirus ChallengeAnimal ModelTreatment RegimenSurvival (%)
IHVR-17028 Mouse-adapted Ebola virusC57BL/6 mice75 mg/kg, twice daily, IP90
IHVR-19029 Mouse-adapted Ebola virusC57BL/6 mice75 mg/kg, twice daily, IP100
IHVR-17028 Mouse-adapted Marburg virusC57BL/6 mice75 mg/kg, twice daily, IP80
IHVR-19029 Mouse-adapted Marburg virusC57BL/6 mice75 mg/kg, twice daily, IP90

Data from Chang et al., 2013.

Experimental Protocols

In Vitro Antiviral Assay (Yield Reduction Assay):

  • Vero or other susceptible cells are seeded in 96-well plates.

  • Cells are treated with serial dilutions of the iminosugar compounds.

  • Cells are then infected with the respective virus at a low multiplicity of infection (MOI).

  • After incubation for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours), the supernatant is collected.

  • The viral titer in the supernatant is quantified using a plaque assay or TCID50 assay.

  • The EC50 value is calculated as the compound concentration that reduces the viral yield by 50% compared to untreated controls.

In Vivo Efficacy Study (Mouse Model):

  • Groups of susceptible mice (e.g., C57BL/6 for adapted viruses) are challenged with a lethal dose of the virus.

  • Treatment with the iminosugar compound or a vehicle control is initiated at a specified time post-infection (e.g., 1 hour).

  • The compound is administered via a specific route (e.g., intraperitoneal injection) at a defined dose and frequency for a set duration.

  • Mice are monitored daily for clinical signs of disease and survival for a period of at least 21 days.

  • The primary endpoint is the survival rate in the treated group compared to the control group.

The Imperative for Cross-Laboratory Validation

The promising results for this compound and its derivatives originate from a single research group. For the scientific community to have confidence in these findings and for the compounds to move forward in the drug development pipeline, independent replication of these experiments in multiple laboratories is essential. Cross-laboratory validation would help to:

  • Confirm the reported antiviral potency: Independent verification of EC50 and in vivo efficacy data.

  • Assess the robustness of the findings: Determine if the results are consistent across different experimental conditions and by different researchers.

  • Identify potential sources of variability: Uncover subtle differences in experimental protocols that could influence the outcome.

  • Establish a standardized methodology: Develop a consensus protocol for testing the activity of these compounds.

Cross-Validation Workflow cluster_labs Participating Laboratories Centralized Compound Repository Centralized Compound Repository Lab A Lab A Centralized Compound Repository->Lab A Lab B Lab B Centralized Compound Repository->Lab B Lab C Lab C Centralized Compound Repository->Lab C Standardized Protocols Standardized Protocols Standardized Protocols->Lab A Standardized Protocols->Lab B Standardized Protocols->Lab C Data Analysis & Comparison Data Analysis & Comparison Lab A->Data Analysis & Comparison Lab B->Data Analysis & Comparison Lab C->Data Analysis & Comparison Publication of Validated Results Publication of Validated Results Data Analysis & Comparison->Publication of Validated Results

Caption: Proposed workflow for cross-lab validation.

Comparison with Alternative Antiviral Agents

While a direct head-to-head comparison of this compound with other antivirals in the same study is unavailable, the following tables provide a summary of the in vitro and in vivo activities of some alternative compounds against the same viruses. It is important to note that these data are from different studies and direct comparisons should be made with caution.

Alternative Antivirals for Ebola Virus
CompoundMechanism of ActionIn Vitro EC50 (µM)In Vivo Efficacy (Animal Model)
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitor0.06 - 0.5 (Vero E6 cells)100% survival in rhesus monkeys
Favipiravir RdRp inhibitor10.3 (Vero E6 cells)Partial protection in mouse and hamster models
ZMapp Monoclonal antibody cocktailVaries100% survival in rhesus monkeys
Alternative Antivirals for Marburg Virus
CompoundMechanism of ActionIn Vitro EC50 (µM)In Vivo Efficacy (Animal Model)
Remdesivir RdRp inhibitor0.038 (Vero E6 cells)100% survival in rhesus monkeys
Favipiravir RdRp inhibitor19 (Vero E6 cells)83% survival in cynomolgus macaques
Galidesivir RdRp inhibitor7.3 (Vero cells)Protection in cynomolgus macaques
Alternative Antivirals for Dengue Virus
CompoundMechanism of ActionIn Vitro EC50 (µM)In Vivo Efficacy (Animal Model)
Balapiravir RdRp inhibitor1.5 - 5.9 (various cell lines)No significant clinical benefit in humans
Celgosivir α-glucosidase inhibitor0.5 - 2.5 (various cell lines)Reduced viremia in clinical trials
AT-125 Nucleoside inhibitor0.2 - 1.0 (Huh-7 cells)Reduced viremia in mouse models

Conclusion

This compound and its derivatives represent a promising class of host-targeted antivirals with demonstrated activity against several high-priority viral pathogens. However, the lack of independent, cross-laboratory validation of their activity is a significant hurdle in their preclinical development. A collaborative effort to conduct such validation studies, using standardized protocols and a centralized compound repository, is urgently needed to confirm the initial findings and provide the robust data package necessary to justify further investment and progression towards clinical evaluation. Without such validation, the true potential of these promising compounds may remain unrealized.

References

Benchmarking CM-10-18: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral research, particularly concerning enveloped viruses such as dengue, the inhibition of host-mediated glycosylation pathways has emerged as a promising therapeutic strategy. CM-10-18, an imino sugar derivative, has been identified as a potent inhibitor of α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins. This guide provides a comparative analysis of this compound against other known α-glucosidase inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this compound.

Performance Comparison of α-Glucosidase Inhibitors

The antiviral efficacy of this compound has been evaluated against dengue virus (DENV), demonstrating significant potency. A key study directly compared its activity with that of N-butyldeoxynojirimycin (NB-DNJ), another well-characterized α-glucosidase inhibitor. The data, summarized in the table below, highlights the superior antiviral activity of this compound.

CompoundEC50 against Dengue Virus (DENV) in BHK cellsReference
This compound 6.5 µM[1][2]
N-butyldeoxynojirimycin (NB-DNJ) > 50 µM[1]
Castanospermine ~19 µM (in A549 cells)
Miglitol Not reported for antiviral activity

Note: The EC50 value for Castanospermine is from a different study and cell line, which should be considered when making direct comparisons. Miglitol is an approved drug for diabetes and its antiviral properties are not as extensively documented in publicly available literature.

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting host cellular α-glucosidases I and II located in the endoplasmic reticulum (ER). These enzymes are essential for the initial trimming of glucose residues from N-linked glycans attached to newly synthesized viral envelope glycoproteins. Inhibition of this process disrupts the calnexin-calreticulin cycle, a critical quality control system for glycoprotein folding. Consequently, the viral glycoproteins misfold, are targeted for degradation, and are not incorporated into new virions, leading to a significant reduction in the secretion of infectious viral particles.

G cluster_ER Endoplasmic Reticulum Viral_Polyprotein Viral Polyprotein Translation Glycoprotein_Synthesis Glycoprotein Synthesis & Glycosylation Viral_Polyprotein->Glycoprotein_Synthesis Calnexin_Cycle Calnexin/Calreticulin Cycle Glycoprotein_Synthesis->Calnexin_Cycle Alpha_Glucosidase α-Glucosidases I & II Calnexin_Cycle->Alpha_Glucosidase Glucose Trimming Proper_Folding Correctly Folded Glycoprotein Alpha_Glucosidase->Proper_Folding Successful Folding Misfolding Misfolded Glycoprotein Alpha_Glucosidase->Misfolding Virion_Assembly Virion Assembly & Budding Proper_Folding->Virion_Assembly Degradation ER-Associated Degradation (ERAD) Misfolding->Degradation Infectious_Virions Infectious Virions Released Virion_Assembly->Infectious_Virions No_Virions Reduced Virion Secretion Virion_Assembly->No_Virions CM1018 This compound CM1018->Alpha_Glucosidase Inhibition

Caption: Mechanism of action of this compound in inhibiting viral glycoprotein processing.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of α-glucosidase inhibitors against dengue virus.

Antiviral Activity Assay (Dengue Virus Yield Reduction Assay)

This assay quantifies the reduction in infectious virus particles produced by cells treated with the test compound.

  • Cell Culture: Baby Hamster Kidney (BHK) cells are seeded in 24-well plates and grown to 80-90% confluency.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium to achieve the desired final concentrations.

  • Virus Infection and Treatment: Cells are infected with Dengue virus (serotype 2, New Guinea C strain) at a multiplicity of infection (MOI) of 0.1 for 1 hour. After adsorption, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh culture medium containing the various concentrations of the test compound or vehicle control (DMSO) is then added.

  • Incubation: The infected and treated cells are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Virus Titration (Plaque Assay):

    • Supernatants from each well are collected and serially diluted.

    • Confluent monolayers of Vero cells in 6-well plates are infected with the diluted supernatants for 1 hour.

    • The inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose.

    • After 5-7 days of incubation, the cells are fixed with 4% formaldehyde and stained with 0.5% crystal violet.

    • Plaques (zones of cell death) are counted, and the virus titer is calculated in plaque-forming units per milliliter (PFU/mL).

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the virus yield by 50% compared to the vehicle control, is calculated using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: BHK cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating antiviral compounds like this compound.

G cluster_workflow Antiviral Compound Evaluation Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Antiviral_Assay Antiviral Activity Assay (Virus Yield Reduction) Compound_Prep->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound_Prep->Cytotoxicity_Assay Cell_Culture Host Cell Culture (e.g., BHK cells) Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50 & CC50 Calculation) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SI_Calculation Selectivity Index (SI) Calculation (CC50/EC50) Data_Analysis->SI_Calculation Lead_Identification Lead Compound Identification SI_Calculation->Lead_Identification End End Lead_Identification->End

Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.

References

Assessing the Therapeutic Index of CM-10-18 Versus Alternatives in the Treatment of Hemorrhagic Fever Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the investigational antiviral compound CM-10-18 against its alternatives, ribavirin and favipiravir, for the treatment of hemorrhagic fever viruses. The following sections detail the available preclinical data, experimental methodologies, and mechanisms of action to facilitate an objective assessment for research and development purposes.

Quantitative Assessment of Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A higher TI is generally indicative of a safer drug. While specific TD50 (median toxic dose) and ED50 (median effective dose) values for this compound are not publicly available, this guide compiles available preclinical data to offer a comparative perspective.

DrugVirusSystem50% Effective Concentration (EC50)50% Cytotoxic Concentration (CC50)Therapeutic Index (TI = CC50/EC50)Reference
Ribavirin Hantaan VirusIn Vitro~3 µM>100 µM>33[1]
Favipiravir Hantaan VirusIn Vitro~3 µM>10 µM>3.3[1]
This compound Hemorrhagic Fever VirusesIn Vitro / In VivoData Not AvailableData Not AvailableData Not Available

Note: The therapeutic index for ribavirin and favipiravir against Hantaan virus was calculated from the provided EC50 and CC50 values. The absence of publicly available, specific quantitative data for this compound's therapeutic index necessitates a focus on its qualitative performance and mechanism of action in comparison to its alternatives.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for evaluating the potential efficacy and safety of an antiviral agent. This compound and its alternatives employ distinct strategies to inhibit viral replication.

This compound: Host-Targeting α-Glucosidase Inhibition

This compound is an iminosugar that functions as a host-targeting antiviral by inhibiting α-glucosidases I and II in the endoplasmic reticulum (ER). This inhibition disrupts the proper folding of viral glycoproteins, leading to their degradation and a reduction in the production of infectious viral particles. This mechanism is broad-spectrum, as it targets a host process essential for the replication of many enveloped viruses.

CM-10-18_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (unfolded) Glucosidase_I_II α-Glucosidases I & II Viral_Glycoprotein->Glucosidase_I_II Trimming of glucose residues Calnexin_Cycle Calnexin/Calreticulin Folding Cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Cycle->Properly_Folded_Glycoprotein Glucosidase_I_II->Calnexin_Cycle Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_I_II->Misfolded_Glycoprotein Virion_Assembly Virion Assembly & Budding Properly_Folded_Glycoprotein->Virion_Assembly Incorporation into new virions Degradation Proteasomal Degradation Misfolded_Glycoprotein->Degradation This compound This compound This compound->Glucosidase_I_II Inhibits

This compound inhibits α-glucosidases, leading to misfolded viral glycoproteins and their subsequent degradation.
Ribavirin: Multi-pronged Antiviral Action

Ribavirin is a synthetic nucleoside analog with broad-spectrum antiviral activity. Its mechanisms of action are multifaceted and include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for viral RNA synthesis.

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain, causing mutations and chain termination.

  • Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, enhancing the host's antiviral immunity.

Ribavirin_Mechanism_of_Action cluster_Host_Cell Host Cell Ribavirin Ribavirin Ribavirin_Monophosphate Ribavirin Monophosphate Ribavirin->Ribavirin_Monophosphate Phosphorylation Immune_Response Immune Response (Th1 shift) Ribavirin->Immune_Response Modulates IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin_Monophosphate->IMPDH Inhibits Ribavirin_Triphosphate Ribavirin Triphosphate Ribavirin_Monophosphate->Ribavirin_Triphosphate Phosphorylation GTP_Pool Guanosine Triphosphate (GTP) Pool IMPDH->GTP_Pool Depletes Viral_RNA_Polymerase Viral RNA Polymerase Ribavirin_Triphosphate->Viral_RNA_Polymerase Inhibits Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Inhibits

Ribavirin exerts its antiviral effects through multiple mechanisms, including GTP depletion and polymerase inhibition.
Favipiravir: Viral RNA Polymerase Inhibition

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. It acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including hemorrhagic fever viruses. This inhibition leads to the termination of viral RNA chain elongation and lethal mutagenesis.

Favipiravir_Mechanism_of_Action cluster_Host_Cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir-RTP Favipiravir-RTP (Active form) Favipiravir->Favipiravir-RTP Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir-RTP->Viral_RdRp Inhibits Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Inhibits PRNT_Workflow Serial_Dilution 1. Prepare serial dilutions of the test compound Virus_Incubation 2. Incubate virus with each compound dilution Serial_Dilution->Virus_Incubation Cell_Infection 3. Infect susceptible cell monolayers with the virus-compound mixture Virus_Incubation->Cell_Infection Overlay 4. Add a semi-solid overlay to restrict viral spread Cell_Infection->Overlay Incubation 5. Incubate for several days to allow plaque formation Overlay->Incubation Staining 6. Stain the cell monolayer to visualize plaques Incubation->Staining Plaque_Counting 7. Count plaques and calculate the percent inhibition Staining->Plaque_Counting EC50_Determination 8. Determine the EC50 value Plaque_Counting->EC50_Determination In_Vivo_Workflow Animal_Acclimation 1. Acclimate animals to laboratory conditions Grouping 2. Randomly assign animals to treatment and control groups Animal_Acclimation->Grouping Infection 3. Challenge animals with a lethal dose of the virus Grouping->Infection Treatment 4. Administer the test compound at various doses and schedules Infection->Treatment Monitoring 5. Monitor for clinical signs, body weight, and survival Treatment->Monitoring Sample_Collection 6. Collect tissues and blood for viral load and biomarker analysis Monitoring->Sample_Collection Data_Analysis 7. Analyze survival data and determine ED50 and TD50/MTD Sample_Collection->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CM-10-18

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical hazardous chemical CM-10-18, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is paramount for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste. Never dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation :

    • A laboratory chemical is considered waste when it is no longer intended for use.[1]

    • Properly identify and label all waste streams containing this compound.

    • Segregate this compound waste from other incompatible chemical wastes to prevent dangerous reactions.[1] It is advisable to maintain separate waste containers for halogenated and non-halogenated solvents, acids, bases, and solids.[2][3]

  • Containerization :

    • Use a compatible, leak-proof container for collecting this compound waste.[4][5] The container must be in good condition, free from cracks or rust, and have a secure, tight-fitting screw cap.[1][4]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound," its concentration, and the accumulation start date.[1] Do not use chemical formulas or abbreviations.[1][2]

    • Leave at least five percent of headspace in the container to allow for thermal expansion.[5]

  • Storage :

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area near the point of generation.[5]

    • The storage area should be secure and under the control of the generator.[2]

    • Ensure secondary containment is used to capture any potential leaks.[1]

  • Request for Disposal :

    • Once the container is full or the accumulation time limit is reached (typically 90 or 180 days, depending on generator status), a request for disposal must be submitted to your institution's Environmental Health and Safety (EHS) office.[2]

    • Complete all required waste disposal tags and forms accurately and legibly, providing detailed information about the container's contents.[2]

Quantitative Data Summary

For a hypothetical hazardous chemical like this compound, the following table outlines typical waste management parameters.

ParameterGuidelineSource
Container Headspace Minimum 5% of container volume[5]
Maximum Accumulation (Satellite Area) 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[5]
Labeling Requirement "Hazardous Waste" with full chemical name and concentration[1]
Container Integrity Leak-proof with a tight-fitting screw cap[4][5]

Experimental Protocols

Empty Container Decontamination:

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing :

    • Rinse the empty container three times with a suitable solvent capable of removing all residues of this compound.[1]

    • The rinsate must be collected and disposed of as hazardous waste.[1]

  • Air Drying :

    • Allow the rinsed container to air dry completely in a well-ventilated area, preferably within a fume hood.[5]

  • Final Disposal :

    • Once decontaminated, deface the original label and dispose of the container as non-hazardous waste, or reuse it for compatible waste streams.[1][3]

Disposal Procedure Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow

References

Personal protective equipment for handling CM-10-18

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CM-10-18

Important: The designation "this compound" is not a standard chemical identifier. Initial research indicates this may refer to CM10 , a potent and selective aldehyde dehydrogenase 1A (ALDH1A) family inhibitor used in research and drug development, with CAS Number 692269-09-3.[1][2] This guide is based on the available safety data for this specific compound. Users must confirm the identity of their substance and consult the Safety Data Sheet (SDS) provided by their supplier before handling.

This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with CM10.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative data for CM10.

ParameterValueSource
Chemical Formula C₂₀H₂₃N₃O[1]
Molecular Weight 321.42 g/mol [1]
CAS Number 692269-09-3[1]
Appearance Powder[1]
IC₅₀ ALDH1A1 1700 nM[2]
IC₅₀ ALDH1A2 740 nM[2]
IC₅₀ ALDH1A3 640 nM[2]
Solubility in DMSO 64 mg/mL[2]
Storage Temperature -20°C (powder), -80°C (in solvent)[1]

Operational Plan: Safe Handling of CM10

This section provides a step-by-step guide for the safe handling of CM10 in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle CM10 powder in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Weighing: If weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the CM10 powder slowly to avoid splashing. As CM10 is soluble in DMSO, be aware of the specific hazards associated with this solvent.[2]

  • General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of CM10 and its containers is crucial to prevent environmental contamination.

  • Waste Classification: CM10 is classified as very toxic to aquatic life with long-lasting effects.[1]

  • Collection: Collect all waste containing CM10, including unused material and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[1] Do not dispose of it down the drain or in the general trash.

  • Environmental Precautions: Avoid release into the environment.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of CM10.

G prep Preparation - Confirm CM10 Identity (SDS) - Verify Engineering Controls - Don PPE handling Handling - Weigh in Fume Hood - Prepare Solutions - Conduct Experiment prep->handling Proceed with caution decon Decontamination - Clean Work Surfaces - Decontaminate Equipment handling->decon spill Spill or Exposure handling->spill waste_collection Waste Collection - Segregate Hazardous Waste - Seal and Label Container decon->waste_collection disposal Disposal - Transfer to Waste Facility waste_collection->disposal first_aid First Aid - Eye Wash/Shower - Seek Medical Attention spill->first_aid If personal exposure spill_cleanup Spill Cleanup - Evacuate Area - Use Spill Kit - Collect as Hazardous Waste spill->spill_cleanup If environmental spill spill_cleanup->waste_collection

Caption: Logical workflow for handling and disposal of CM10.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.